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Hyperforin

Cat. No.: B191548
CAS No.: 11079-53-1
M. Wt: 536.8 g/mol
InChI Key: KGSZHKRKHXOAMG-HQKKAZOISA-N
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Description

Origin and Context within Hypericum Genus Studies

Hyperforin is a major lipophilic constituent of Hypericum perforatum, and its discovery in 1971 was a pivotal moment in understanding the plant's properties. biopsychiatry.comresearchgate.net While other species in the Hypericum genus, such as Hypericum calycinum, contain this compound, it is found in the highest concentrations in Hypericum perforatum. wikipedia.org The compound is predominantly located in the translucent oil glands, pistils, and fruits of the plant. wikipedia.orgoup.comnih.gov Research indicates that the concentration of this compound increases as the plant develops, with the highest levels found as the flower buds mature into fruits. nih.gov

The biosynthesis of this compound is a complex process. acs.orgacs.org It is a derivative of phloroglucinol (B13840) and is classified as a polycyclic polyprenylated acylphloroglucinol (PPAP). researchgate.nettu-braunschweig.demdpi.com Its intricate bicyclic structure originates from a meroterpenoid pathway. acs.orgacs.org The biosynthesis involves a phlorisobutyrophenone (B1231217) core formed by a type III polyketide synthase, which utilizes isobutyryl-CoA as a starting substrate. tu-braunschweig.de This core then undergoes stepwise prenylation and cyclization. tu-braunschweig.de Studies using labeled glucose have shown that the five isoprenoid moieties in the this compound molecule are primarily derived from the nonmevalonate (deoxyxylulose phosphate) pathway. acs.orgacs.orgnih.gov

Significance as a Bioactive Phloroglucinol Derivative

This compound is recognized as a key bioactive phloroglucinol derivative in Hypericum perforatum. researchgate.netnih.gov Its unique chemical structure, featuring a phloroglucinol core with multiple isoprenoid side chains, is responsible for its wide range of pharmacological effects.

One of the most extensively studied activities of this compound is its role as a reuptake inhibitor of several neurotransmitters. biopsychiatry.comresearchgate.net It non-selectively inhibits the uptake of serotonin (B10506), norepinephrine (B1679862), dopamine (B1211576), gamma-aminobutyric acid (GABA), and L-glutamate. biopsychiatry.comresearchgate.netdrugbank.com This mechanism of action is linked to its ability to activate the transient receptor potential cation channel subfamily C member 6 (TRPC6). tu-braunschweig.dedrugbank.com The activation of TRPC6 leads to an influx of sodium and calcium ions, which in turn inhibits monoamine reuptake. drugbank.com

Beyond its effects on neurotransmitter reuptake, this compound exhibits a range of other biological activities. Research has demonstrated its potential as an anti-inflammatory, antibacterial, and antioxidant agent. acs.orgtu-braunschweig.deresearchgate.net It has shown inhibitory effects against the growth of tumor cells by inducing apoptosis and has been investigated for its anti-angiogenic properties, which involve inhibiting key steps in the formation of new blood vessels. tu-braunschweig.denih.govplos.org Furthermore, this compound is known to induce cytochrome P450 enzymes, which are involved in the metabolism of various substances. researchgate.netdrugbank.com

Detailed Research Findings

The table below summarizes key research findings related to the biological activities of this compound.

Biological Activity Key Findings References
Neurotransmitter Reuptake Inhibition Inhibits the reuptake of serotonin, norepinephrine, dopamine, GABA, and L-glutamate. biopsychiatry.comresearchgate.netdrugbank.com
Mechanism of Action Activates TRPC6 channels, leading to increased intracellular sodium and calcium. tu-braunschweig.dedrugbank.com
Anti-inflammatory Exhibits anti-inflammatory properties. tu-braunschweig.deresearchgate.net
Antibacterial Shows activity against Gram-positive bacteria, including resistant strains like Staphylococcus aureus. acs.orgtu-braunschweig.de
Antioxidant Possesses antioxidant effects. researchgate.net
Anti-angiogenic Inhibits angiogenesis by targeting several key steps in the process. nih.govplos.org
Enzyme Induction Induces cytochrome P450 enzymes, particularly CYP3A4. researchgate.netdrugbank.com

Compound Names

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H52O4 B191548 Hyperforin CAS No. 11079-53-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,5R,7S,8R)-4-hydroxy-8-methyl-3,5,7-tris(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-1-(2-methylpropanoyl)bicyclo[3.3.1]non-3-ene-2,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H52O4/c1-22(2)13-12-19-33(11)27(16-14-23(3)4)21-34(20-18-25(7)8)30(37)28(17-15-24(5)6)31(38)35(33,32(34)39)29(36)26(9)10/h13-15,18,26-27,37H,12,16-17,19-21H2,1-11H3/t27-,33+,34+,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGSZHKRKHXOAMG-HQKKAZOISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C12C(=O)C(=C(C(C1=O)(CC(C2(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)O)CC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)[C@]12C(=O)C(=C([C@](C1=O)(C[C@@H]([C@@]2(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)O)CC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H52O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90891409
Record name Hyperforin
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Molecular Weight

536.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vapor Pressure

2.6X10-17 mm Hg at 25 °C
Record name HYPERFORIN
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CAS No.

11079-53-1
Record name Hyperforin
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Record name Hyperforin
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Record name Bicyclo[3.3.1]non-3-ene-2,9-dione, 4-hydroxy-6-methyl-1,3,7-tris(3-methyl-2-buten-1-yl)-5-(2-methyl-1-oxopropyl)-6-(4-methyl-3-penten-1-yl)-, (1R,5S,6R,7S)
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Record name HYPERFORIN
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Record name HYPERFORIN
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Melting Point

70-80, 79-80 °C
Record name Hyperforin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01892
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Biosynthetic Pathways and Natural Occurrence

Precursor Metabolism and Initial Biosynthetic Steps

The journey to construct the hyperforin molecule begins with the convergence of two key metabolic pathways that provide the fundamental carbon skeleton.

Isobutyryl-CoA and Malonyl-CoA Utilization

The core acylphloroglucinol structure of this compound is derived from the condensation of one molecule of isobutyryl-CoA and three molecules of malonyl-CoA. cjnmcpu.commdpi.commaxapress.com Isobutyryl-CoA serves as the starter unit for this process and originates from the amino acid valine. mdpi.commaxapress.com Labeling studies have confirmed that valine is a primary precursor to the isobutyryl moiety of the this compound molecule. mdpi.com The conversion of valine to isobutyryl-CoA is facilitated by a series of enzymatic reactions, including those catalyzed by a branched-chain amino acid aminotransferase (BCAT), a branched-chain α-keto acid dehydrogenase (BCKDH), and a CoA ligase (CCL). researchgate.netresearchgate.net

Polyketide Biosynthesis Mechanism

The formation of the phlorisobutyrophenone (B1231217) core, the precursor to this compound, is a classic example of a type III polyketide synthase (PKS) mechanism. cjnmcpu.commdpi.com An enzyme known as isobutyrophenone (B147066) synthase (BUS) catalyzes the sequential condensation of three malonyl-CoA extender units onto the isobutyryl-CoA starter molecule. mdpi.comglobalsciencebooks.info This process involves a series of decarboxylative Claisen condensations. The resulting linear tetraketide intermediate then undergoes an intramolecular cyclization, also catalyzed by the PKS, to form the aromatic phlorisobutyrophenone ring. globalsciencebooks.inforesearchgate.net

Prenylation and Cyclization Events

Following the formation of the phlorisobutyrophenone scaffold, the molecule undergoes a series of modifications, including the attachment of isoprenoid units and subsequent cyclizations, which give this compound its characteristic complex structure.

Role of Isoprenoid Moieties (e.g., geranyl pyrophosphate)

The biosynthesis of this compound involves the incorporation of five isoprenoid units, which are primarily derived from the 1-deoxy-D-xylulose 5-phosphate (DXP) pathway, also known as the non-mevalonate pathway. cjnmcpu.comacs.org These isoprenoid donors are in the form of dimethylallyl pyrophosphate (DMAPP) and geranyl pyrophosphate (GPP). mdpi.commaxapress.com The phlorisobutyrophenone core undergoes stepwise prenylation, where these isoprenoid groups are attached to the aromatic ring. Specifically, the formation of this compound requires the addition of two DMAPP units and one GPP molecule. mdpi.comresearchgate.net

Enzymatic Catalysis in Stereochemical Fidelity

The intricate three-dimensional structure of this compound is a direct result of precise enzymatic control during its biosynthesis. The prenylation steps are catalyzed by a class of enzymes known as prenyltransferases (PTs). cjnmcpu.comresearchgate.net Recent research has identified four transmembrane prenyltransferases (HpPT1–4) that are crucial for the completion of the this compound biosynthetic pathway. researchgate.netbiorxiv.org These enzymes are localized to the plastid envelope and are responsible for the sequential addition of the prenyl groups. researchgate.net The final cyclization event, which forms the characteristic bicyclo[3.3.1]nonane core of this compound, is a tandem cyclization cascade initiated by an irregular isoprenoid coupling. researchgate.netbiorxiv.org The enzyme this compound synthase (HpPT4) is believed to catalyze the final prenylation and subsequent cyclization to yield this compound. biorxiv.org This enzymatic control ensures the high stereochemical fidelity of the final product. harvard.edu

Genetic and Transcriptomic Basis of Biosynthesis

The elucidation of the this compound biosynthetic pathway has been significantly advanced by genetic and transcriptomic studies of Hypericum perforatum.

Researchers have identified biosynthetic gene clusters (BGCs) that encode the enzymes for the initial steps of this compound synthesis. researchgate.net For instance, two BGCs, HpBGC1 and HpBGC2, have been found to contain the genes for the branched-chain amino acid dehydrogenase (BCKDH), CoA ligase (CCL), and the aromatic polyketide synthase (PKS) involved in producing the phlorisobutyrophenone precursor. biorxiv.org De novo transcriptome analysis has been instrumental in identifying numerous unigenes potentially involved in the biosynthesis of this compound and other active metabolites in H. perforatum. nih.govplos.org These studies have identified candidate genes for key enzymes like those in the MEP pathway and various prenyltransferases. plos.org

Identification of Genes and Enzymes Involved

Significant progress in understanding this compound biosynthesis has been achieved through the identification of key genes and the characterization of their corresponding enzymes. biorxiv.orgresearchgate.net The process begins with the conversion of valine to the isobutyryl-CoA starter unit, a step involving a branched-chain amino-acid dehydrogenase (BCKDHA) and a CoA ligase (CCL). biorxiv.orgresearchgate.net These enzymes, along with a type III polyketide synthase (PKS), are encoded within two distinct biosynthetic gene clusters, HpBGC1 and HpBGC2. biorxiv.orgresearchgate.net

The crucial prenylation steps, which were long considered a missing link in the pathway, are catalyzed by a series of four transmembrane prenyltransferases (HpPT1, HpPT2, HpPT3, and HpPT4). biorxiv.orgbiorxiv.org These enzymes, belonging to the UbiA family, facilitate the addition of prenyl groups from DMAPP and GPP to the phloroisobutyrophenone (PIBP) core. biorxiv.org The final step is a remarkable reaction cascade catalyzed by this compound synthase (HpPT4), which involves an irregular isoprenoid coupling and a tandem cyclization to create the distinctive polycyclic scaffold of this compound. biorxiv.org The entire process, from the cytosolic synthesis of the PIBP precursor to the plastid-localized prenylation and cyclization, demonstrates a highly compartmentalized and coordinated biosynthetic pathway. biorxiv.orgresearchgate.netresearchgate.net

Gene/EnzymeAbbreviationFunction in this compound BiosynthesisReference
Branched-chain amino-acid dehydrogenaseBCKDHAInvolved in the first step of converting valine to the isobutyryl-CoA starter unit. Encoded in HpBGC1 and HpBGC2. biorxiv.orgresearchgate.net
CoA ligaseCCLParticipates in the formation of the isobutyryl-CoA starter unit. Encoded in HpBGC1 and HpBGC2. biorxiv.orgresearchgate.net
Polyketide Synthase / Isobutyrophenone synthasePKS / BUSCatalyzes the condensation of isobutyryl-CoA with three malonyl-CoA molecules to form the phloroisobutyrophenone (PIBP) core. nih.govplos.org
Hypericum perforatum Prenyltransferase 1-3HpPT1, HpPT2, HpPT3Transmembrane enzymes that sequentially add prenyl groups to the PIBP core. biorxiv.org
Hypericum perforatum Prenyltransferase 4 / this compound SynthaseHpPT4Catalyzes the final prenylation and a tandem cyclization reaction to form the this compound scaffold. biorxiv.org
1-deoxy-D-xylulose-5-phosphate synthaseDXSKey enzyme in the MEP pathway, which supplies the prenyl donor molecules (DMAPP and GPP). nih.govresearchgate.net
DimethylallyltranstransferaseMATInvolved in the MEP pathway for isoprenoid biosynthesis. plos.org

Transcriptomics and Metabolomics Approaches

The elucidation of the this compound biosynthetic pathway was significantly hampered by the limitations of traditional gene discovery methods like bulk RNA-sequencing and genome mining. biorxiv.orgbiorxiv.org A major breakthrough came from the application of single-cell RNA sequencing (scRNA-seq). biorxiv.orgresearchgate.net This powerful technique allowed researchers to sequence the tetraploid genome of H. perforatum and generate single-cell atlases for its leaves and flowers. biorxiv.org

This high-resolution approach led to the identification of a specific and distinct cell type, named "Hyper cells," where the de novo biosynthesis of this compound exclusively takes place. biorxiv.orgbiorxiv.org By mapping the expression of the previously known upstream genes (BCKDHA, CCL, PKS) to these specific cells, researchers were able to pinpoint the cellular location of the entire pathway. biorxiv.org Subsequent transcriptomic analysis of the Hyper cells facilitated the discovery of the four novel transmembrane prenyltransferases (HpPTs) that complete the biosynthetic sequence. biorxiv.orgresearchgate.net

Metabolomics has been used in conjunction with transcriptomics to validate these findings. maxapress.comdntb.gov.ua By analyzing the metabolic profiles of tissues with and without the specialized glands, researchers could correlate the presence of this compound and its precursors with the expression of candidate genes. maxapress.com Furthermore, the entire pathway was successfully reconstituted in heterologous systems like yeast and tobacco, where the expression of all the identified genes led to the production of this compound, confirming their roles. biorxiv.org These integrated 'omics' approaches have been crucial in providing a comprehensive understanding of this compound biosynthesis at the genetic, cellular, and biochemical levels. biorxiv.orgmaxapress.com

Accumulation and Distribution within Plant Tissues

This compound is not uniformly distributed throughout the Hypericum perforatum plant; its accumulation is highly localized within specific secretory structures. researchgate.netfrontiersin.org The primary sites of this compound synthesis and storage are the translucent glands, which are small, pale dots visible on the plant's leaves. frontiersin.orgfrontiersin.org While the dark glands are known for accumulating naphthodianthrones like hypericin (B1674126), this compound is the characteristic compound of the translucent glands. researchgate.netfrontiersin.org

Studies using high-resolution mass spectrometry have confirmed that this compound is found mainly in these translucent glands on the leaves. frontiersin.orgfrontiersin.org However, sporadic occurrences of this compound have also been detected in the dark glands. frontiersin.orgfrontiersin.org The concentration of this compound varies significantly between different plant organs. The highest levels are typically found in the reproductive parts, particularly the flowers. mdpi.comresearchgate.net Leaves also contain substantial amounts, whereas the concentration in stems and especially roots is considerably lower. mdpi.comresearchgate.net Research indicates that the accumulation of this compound increases as the plant develops, reaching its peak levels during the flowering stage. researchgate.net

Plant PartThis compound Concentration (mg/g dry weight)Primary Accumulation SiteReference
Flowers28.13–41.0Translucent and dark glands mdpi.com
Leaves15.44Translucent glands mdpi.comfrontiersin.org
StemsLower than leaves and flowersGlandular tissues researchgate.net
Roots0.32Minimal accumulation mdpi.com

Stability and Degradation Mechanisms in Biological and Ex Vivo Systems

This compound is a notoriously unstable molecule, a characteristic attributed to its enolized β-dicarbonyl system and multiple prenyl side chains, which are susceptible to oxidation. nih.govresearchgate.net Its stability is significantly influenced by environmental factors such as light, oxygen, temperature, and pH. researchgate.netnih.govnih.gov

In Ex Vivo Systems: Exposure to light and oxygen are major drivers of this compound degradation. researchgate.netresearchgate.netepa.gov Studies have consistently shown that protecting this compound from light is crucial for maintaining its stability. researchgate.netepa.gov The polarity of the solvent medium also plays a critical role. This compound is more stable in polar protic solvents and increasingly destabilized as the polarity of the medium decreases. researchgate.netepa.gov For instance, in a methanol/water mixture, only 19% degradation was observed after 30 days at 20°C, whereas in non-polar n-hexane, 97% of the compound degraded within 24 hours. researchgate.netepa.gov

The pH of the solution is another key factor. This compound shows greater stability in acidified methanolic solutions compared to neutral ones and decomposes completely in basic solutions. researchgate.netepa.gov In acidic aqueous solutions, this compound degrades into several products, including furothis compound (B1247566), furothis compound hydroperoxide, and furothis compound isomer a. researchgate.netacs.org Other identified degradation products from various conditions include deoxyfurothis compound A and pyrano[7,28-b]this compound. nih.gov Temperature also affects stability, with degradation being lowest at cold temperatures (e.g., -20°C) and accelerating significantly at higher temperatures like 40°C. nih.govnih.gov For long-term storage, temperatures of -70°C under a nitrogen atmosphere are recommended. nih.gov

In Biological Systems: In biological matrices, this compound's stability can also be limited. Experiments using ex vivo human placental perfusion models showed some degradation of this compound at a physiological temperature of 37°C, which was not observed at 4°C. frontiersin.orgnih.gov This suggests that metabolic processes within the placental tissue may contribute to its breakdown. frontiersin.orgnih.gov A loss of this compound was observed in the presence of placental homogenate, with approximately 82-90% remaining after 6 hours at 37°C. frontiersin.orgnih.gov

ConditionEffect on this compound StabilityReference
Light ExposureAccelerates degradation. researchgate.netresearchgate.netepa.gov
Oxygen (Air) ExposureCauses rapid oxidation and degradation. nih.govresearchgate.net
High Temperature (e.g., 40°C)Increases degradation rate. nih.gov
Low Temperature (e.g., -20°C)Improves stability, especially under nitrogen. nih.govnih.gov
Basic pHCauses complete decomposition. researchgate.netepa.gov
Acidic pHMore stable than in neutral or basic conditions, but degradation to furohyperforins can occur in aqueous solutions. researchgate.netresearchgate.netacs.org
Non-polar Solvents (e.g., n-hexane)Highly unstable; rapid degradation. researchgate.netepa.gov
Polar Solvents (e.g., Methanol/Water)Relatively stable. researchgate.netepa.gov
Biological Matrix (Placental Homogenate at 37°C)Some degradation occurs, suggesting enzymatic metabolism. frontiersin.orgnih.gov

Synthetic and Semisynthetic Derivatization Approaches

Total Synthesis Methodologies

Access to a wide variety of hyperforin analogues is critical for developing improved therapeutic agents, as limited semisynthetic manipulation of the isolated natural product is feasible. acs.orgharvard.edu Total synthesis provides the only viable route to obtain structurally diverse analogues, enabling comprehensive structure-activity relationship (SAR) studies. harvard.edu

A notable achievement in this field is the development of a modular, 18-step enantioselective total synthesis of this compound. acs.orgnih.gov This route commences from the readily available starting material, geraniol. harvard.eduacs.org A key feature of this synthesis is the strategic use of latent symmetry elements to construct the complex bicyclo[3.3.1]nonane core of this compound. harvard.educapes.gov.br

The core structure is assembled via a group-selective, Lewis acid-catalyzed epoxide-opening cascade cyclization. acs.orgnih.gov This pivotal reaction efficiently establishes two critical quaternary stereocenters, which are characteristic of the this compound scaffold. harvard.eduacs.org The synthesis has proven to be scalable, yielding significant quantities of the natural product for further study. harvard.eduacs.org Another approach to the bicyclo[3.3.1]nonane derivative involves a three-step sequence featuring intramolecular cyclopropanation, construction of a C8 all-carbon quaternary stereocenter, and subsequent regioselective ring opening of the cyclopropane. researchgate.net

The design of modular synthetic routes is crucial for generating a library of this compound analogues. The 18-step total synthesis is inherently modular, allowing for the introduction of structural variations to probe the biological and medicinal activity of this compound. harvard.eduacs.org This adaptability is essential for mitigating the shortcomings of the natural product, such as its poor water solubility and rapid oxidative degradation. acs.org

Alternative modular strategies have also been developed. One such approach accomplishes the total synthesis of this compound in just ten steps from 2-methylcyclopent-2-en-1-one. researchgate.net This route employs a diketene (B1670635) annulation reaction and an oxidative ring expansion strategy, providing a platform for creating highly diverse PPAPs that can be modified at every position. researchgate.netescholarship.org Furthermore, a short, biomimetic approach has been developed that leads to the fully functionalized bicyclic core, enabling the targeted design and synthesis of new analogues with potentially improved properties. edulll.gr

Key Total Synthesis Strategies for this compound

StrategyKey FeaturesStarting MaterialNo. of StepsReference
Enantioselective Cascade Cyclization Lewis acid-catalyzed epoxide-opening cascade; establishes two quaternary stereocenters.Geraniol18 harvard.edu, acs.org
Intramolecular Cyclopropanation Intramolecular cyclopropanation; regioselective ring opening.Not specifiedNot specified researchgate.net
Diketene Annulation/Ring Expansion Complements presumed biosynthesis; allows for high diversity.2-methylcyclopent-2-en-1-one10 escholarship.org, researchgate.net
Biomimetic Approach Leads to the fully functionalized bicyclic core.Not specifiedNot specified edulll.gr

Semisynthetic Modification and Analog Development

Given the chemical lability of this compound, particularly its susceptibility to degradation when exposed to light, heat, or air, significant effort has been directed towards creating more stable semisynthetic derivatives. researchgate.netnih.gov The enolized β-dicarbonyl system is largely responsible for this instability. acs.org The goal of this work is to produce analogues with improved stability and pharmacokinetic profiles without compromising biological activity. researchgate.netontosight.ai

A prominent example is tetrahydrothis compound , a derivative where two carbonyl groups of the parent molecule have been reduced to hydroxyl groups. nih.gov This chemical modification results in a more stable compound that has demonstrated enhanced efficacy in preclinical models, showing positive effects at molecular, cellular, and cognitive levels. nih.gov Another semisynthetic derivative is This compound hemiacetal , which features a hemiacetal functional group within its bicyclic system and was developed to improve stability. ontosight.ai Other modifications have included acylation and alkylation to generate derivatives like this compound acetate (B1210297) and this compound 3,5-dinitrobenzoate (B1224709) for biological evaluation. nih.gov

Structure-Activity Relationship (SAR) Studies through Chemical Modification

SAR studies are essential for identifying the specific structural components of this compound responsible for its biological effects and for guiding the design of superior therapeutic agents.

The enolized cyclohexanedione moiety is a defining feature of the this compound structure. nih.gov Research has shown that this specific part of the molecule is critical for its activity related to neurotransmitter reuptake. acs.org Chemical modifications of this moiety, including acylation, alkylation, and oxidation, have been shown to have a detrimental effect on the compound's ability to inhibit the synaptosomal accumulation of serotonin (B10506). nih.govacs.orglu.se These findings underscore the crucial role of the intact enolized cyclohexanedione system for this particular biological action. acs.org

This compound's antidepressant effects are believed to stem from its unique ability to inhibit the reuptake of multiple neurotransmitters. acs.orgnih.gov This action is not mediated by binding to transporter molecules but is linked to the activation of specific ion channels. nih.govresearchgate.net

TRPC6 Channel Activation: this compound is a selective activator of the classical transient receptor potential protein 6 (TRPC6). acs.orgharvard.edu Activation of this channel leads to an influx of sodium (Na+) and calcium (Ca2+) ions, which diminishes the membrane's electrochemical gradient and indirectly inhibits neurotransmitter reuptake. acs.orgnih.gov The acylphloroglucinol scaffold is a key structural feature for this activity. nih.gov

Neuroprotective Effects: The semisynthetic derivative tetrahydrothis compound also activates TRPC channels (TRPC3/6/7). nih.gov This activity is linked to its neuroprotective properties, which include the prevention of amyloid-β peptide deposition and the mitigation of synaptotoxicity in models of Alzheimer's disease. nih.gov

Other Activities: Beyond its neurological effects, this compound and its derivatives exhibit a range of other pharmacological actions, including anti-inflammatory, antibacterial, and anticancer properties. researchgate.netebi.ac.uk SAR studies on derivatives like this compound acetate have been conducted to explore the structural requirements for these varied effects. nih.govebi.ac.uk The modification of the enolized cyclohexanedione moiety, for instance, was found to negatively impact its effect on serotonin reuptake, demonstrating clear structure-activity relationships. nih.gov

Structure-Activity Relationship Highlights for this compound and Derivatives

Compound/MoietyStructural Feature/ModificationCorrelated Biological ActivityReference
This compound Intact enolized cyclohexanedione moietyEssential for inhibition of serotonin reuptake. nih.gov, acs.org
This compound Acylphloroglucinol scaffoldSelective activation of TRPC6 channels, leading to antidepressant effects. harvard.edu, nih.gov, acs.org
Tetrahydrothis compound Reduction of two carbonyl groups to hydroxylsActivation of TRPC3/6/7 channels; neuroprotective effects (anti-amyloid). nih.gov
This compound Acetate Acylation of hydroxyl groupDetrimental effect on serotonin reuptake inhibition. nih.gov, nih.gov

Molecular Mechanisms of Action in Preclinical Models

Modulation of Intracellular Ion Homeostasis

Hyperforin exerts its pharmacological effects not by directly targeting neurotransmitter transporters, but through a novel mechanism involving the modulation of intracellular ion concentrations. nih.govnih.gov This action is primarily initiated by its interaction with specific ion channels, leading to a cascade of events that alter the electrochemical gradients across the neuronal membrane.

Activation of Transient Receptor Potential Canonical 6 (TRPC6) Channels

A key molecular target of this compound is the Transient Receptor Potential Canonical 6 (TRPC6) channel, a non-selective cation channel. researchgate.netnih.gov this compound has been identified as a specific and selective activator of TRPC6 channels. researchgate.netnih.govresearchgate.net This activation is highly specific, as this compound does not affect phylogenetically related channels like TRPC3. nih.gov The interaction is believed to occur at a specific binding motif on the TRPC6 channel. researchgate.netnih.gov This activation of TRPC6 channels by this compound allows for the influx of both sodium (Na+) and calcium (Ca2+) ions into the cell. researchgate.netnih.govdrugbank.com The resulting cation entry is a critical step in the subsequent modulation of neurotransmitter reuptake. nih.gov

Regulation of Intracellular Calcium Dynamics

This compound's activation of TRPC6 channels leads to an increase in the intracellular concentration of free calcium ([Ca2+]i). nih.govmedchemexpress.com This elevation of intracellular calcium has been observed in various cell types, including neuronal cells. researchgate.net Studies have shown that this compound can induce a concentration-dependent increase in [Ca2+]i. nih.gov This effect is not solely dependent on extracellular calcium, suggesting that this compound may also mobilize calcium from intracellular stores. nih.govnih.gov The modulation of intracellular calcium levels is a significant aspect of this compound's mechanism of action, contributing to its diverse pharmacological effects. medchemexpress.comresearchgate.net

Influence on Intracellular Sodium Concentrations

The most pronounced effect of this compound-induced TRPC6 activation is the elevation of intracellular sodium concentration ([Na+]i). nih.govresearchgate.netnih.gov This increase in [Na+]i disrupts the normal sodium gradient across the cell membrane, which is crucial for the function of various transporters, including those for neurotransmitters. nih.govnih.gov Research has demonstrated a direct link between this compound application and a subsequent rise in [Na+]i. nih.gov For instance, in human platelets, this compound at a concentration of 10 μM was shown to elevate [Na+]i, which correlated with the inhibition of serotonin (B10506) uptake. nih.gov This elevation of intracellular sodium is considered the primary reason for the indirect inhibition of neurotransmitter reuptake. nih.govnih.gov

Interactive Data Table: Effect of this compound on Intracellular Ion Concentrations

ParameterObservationCell Type(s)Key FindingReference(s)
Intracellular Calcium ([Ca2+]i) Concentration-dependent increaseDDT1-MF2 smooth muscle cells, Platelets, PC12 cellsThis compound stimulates both influx and release from intracellular stores. nih.gov, nih.gov
Intracellular Sodium ([Na+]i) Significant elevationHuman platelets, SynaptosomesThis elevation disrupts the sodium gradient, leading to neurotransmitter reuptake inhibition. nih.gov, nih.gov
Cation Entry Induced influx of Na+ and Ca2+TRPC6-expressing cellsSpecifically mediated by the activation of TRPC6 channels. researchgate.net, nih.gov

Effects on Other Ion Conductances (e.g., Potassium, Voltage-Gated Channels)

While the primary focus of this compound's action is on TRPC6-mediated cation influx, some studies have explored its effects on other ion channels. It has been suggested that this compound's mechanism of action may involve ionic conductances beyond TRPC6. nih.gov One study on a different constituent of St. John's Wort, hypericin (B1674126), showed an inhibition of both transient (IA) and delayed rectifier (IK) potassium currents in hippocampal neurons, leading to a prolonged action potential duration. nih.govnih.gov However, hypericin did not show a significant effect on voltage-gated Na+ channels. nih.govnih.gov Another study suggested that this compound's effects on neurotransmitter release might be inhibited by the sodium channel blocker tetrodotoxin, implying some interaction with voltage-gated sodium channels. nih.gov Further research is needed to fully elucidate the complete profile of this compound's effects on various ion conductances.

Neurotransmitter Reuptake Inhibition Profiles

This compound is recognized as a broad-spectrum inhibitor of neurotransmitter reuptake, affecting several key monoamines and amino acid neurotransmitters. nih.govnih.govcaringsunshine.com This inhibition is a downstream consequence of the altered intracellular ion homeostasis, particularly the elevated intracellular sodium concentration. nih.govnih.gov Unlike typical antidepressants that directly bind to and block transporter proteins, this compound's action is non-competitive. nih.govresearchgate.net

Serotonin (5-HT) Transporter Modulation

This compound effectively inhibits the reuptake of serotonin (5-HT). nih.govcaringsunshine.com Kinetic analyses have revealed that this compound acts as a non-competitive inhibitor of the serotonin transporter (SERT). nih.gov This is evidenced by a significant decrease in the maximum velocity (Vmax) of serotonin uptake with only a slight change in the Michaelis constant (Km). nih.gov The inhibition of serotonin reuptake is directly linked to the this compound-induced increase in intracellular sodium levels. nih.govnih.gov By disrupting the sodium gradient that drives the transport process, this compound indirectly modulates SERT function. nih.gov

Interactive Data Table: Kinetic Analysis of Serotonin Reuptake Inhibition by this compound

InhibitorConcentrationEffect on VmaxEffect on KmMechanism of InhibitionReference(s)
This compound 2 µM>50% decreaseSlightly decreasedNon-competitive nih.gov
Citalopram 1 nMNo changeIncreasedCompetitive nih.gov

Norepinephrine (B1679862) Transporter Modulation

This compound has been demonstrated to inhibit the neuronal reuptake of norepinephrine. nih.gov This action contributes to an increased concentration of norepinephrine in the synaptic cleft, a mechanism shared by several conventional antidepressant medications. The inhibition of the norepinephrine transporter by this compound is a key facet of its broad-spectrum activity on monoamine neurotransmitters. nih.govresearchgate.net Research indicates that this compound acts as an unspecific reuptake inhibitor, with half-maximal inhibitory concentrations (IC50) for norepinephrine uptake typically observed in the nanomolar range, specifically between 80 and 200 nmol/l. epa.gov

Dopamine (B1211576) Transporter Modulation

Similar to its effect on norepinephrine, this compound also impedes the reuptake of dopamine by blocking its respective transporter. nih.gov This leads to elevated levels of dopamine in the synapse, which is another mechanism implicated in its pharmacological effects. The inhibitory action of this compound on the dopamine transporter is part of its wide-ranging influence on neurotransmitter systems. nih.govresearchgate.net Studies have shown that a this compound-rich extract inhibits the sodium-dependent uptake of dopamine into rat brain synaptosomes with potencies similar to those for other monoamines. nih.gov

Gamma-Aminobutyric Acid (GABA) and L-Glutamate Uptake Inhibition

A distinctive feature of this compound's mechanism of action is its ability to inhibit the synaptosomal uptake of the amino acid neurotransmitters Gamma-Aminobutyric Acid (GABA) and L-glutamate. nih.govnih.gov This broadens its activity beyond that of typical antidepressants. nih.gov Kinetic analyses have revealed that this compound's inhibition of both GABA and L-glutamate uptake is non-competitive. nih.gov This is characterized by a reduction in the maximum velocity (Vmax) of uptake without a significant change in the Michaelis constant (Km). nih.gov For instance, in one study, this compound reduced the Vmax for L-glutamate uptake from 8.27 to 1.80 pmol/mg/min and for GABA uptake from 2.76 to 0.77 pmol/mg/min. nih.gov

Non-Specific Binding Mechanisms at Transporters

The mechanism by which this compound inhibits neurotransmitter uptake is fundamentally different from that of many conventional antidepressants. It does not appear to involve direct, competitive binding to specific sites on the transporter proteins. nih.govnih.gov Instead, the prevailing hypothesis is that this compound's action is related to its ability to increase intracellular sodium ion (Na+) concentrations. nih.govresearchgate.netresearchgate.net This elevation in intracellular Na+ is thought to be achieved through the activation of nonselective cation channels (NSCCs). nih.gov The resulting change in the sodium gradient across the neuronal membrane disrupts the driving force for the reuptake of various neurotransmitters, leading to a broad inhibitory effect. researchgate.netnih.gov This non-specific mechanism explains why this compound affects a wide array of neurotransmitter transporters, including those for serotonin, norepinephrine, dopamine, GABA, and L-glutamate. nih.govresearchgate.net

Transporter/Uptake SystemIC50 (nmol/l)Type of InhibitionProposed Mechanism
Norepinephrine Transporter80 - 200Non-competitiveElevation of intracellular Na+
Dopamine Transporter80 - 200Non-competitiveElevation of intracellular Na+
GABA UptakeNot specifiedNon-competitiveElevation of intracellular Na+
L-Glutamate UptakeNot specifiedNon-competitiveElevation of intracellular Na+

Receptor System Modulation

Beyond its effects on neurotransmitter transporters, this compound also interacts with key receptor systems in the brain.

GABA Receptor Interactions

In vitro binding assays have indicated that this compound has an affinity for GABA receptors, among others. semanticscholar.org Specifically, it has been shown to block the conductance of ligand-gated GABAA receptors. nih.govfrontiersin.org This interaction with the GABAergic system, a major inhibitory neurotransmitter system in the brain, represents another dimension of this compound's molecular activity.

Receptor SystemEffectObserved In Vitro Action
N-methyl-D-aspartate Receptor (NMDAR)AntagonismInhibits NMDA-induced calcium influx and choline (B1196258) release. jst.go.jpnih.gov
GABA ReceptorInteraction/BlockadeBlocks conductance of ligand-gated GABAA receptors. nih.govfrontiersin.org

AMPA Receptor Interactions

Preclinical models have explored this compound's influence on the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a critical component for fast synaptic transmission within the central nervous system. While this compound does not appear to bind directly to AMPA receptors, it is understood to modulate their function indirectly. Research indicates that this compound's activation of the transient receptor potential canonical 6 (TRPC6) channel is a key part of this process. nih.govresearchgate.net The activation of TRPC6 channels leads to an increase in intracellular calcium, which in turn potentiates AMPA receptor activity. researchgate.net This enhancement of AMPA receptor-mediated currents is thought to contribute to this compound's effects on synaptic plasticity. researchgate.net

Intracellular Signaling Pathway Perturbation

This compound has been shown to significantly interfere with multiple intracellular signaling pathways that are fundamental to regulating cellular functions, including proliferation, survival, and inflammation. Its capacity to disrupt these critical cascades is a cornerstone of its observed biological effects in preclinical research.

Regulation of RAS/MEK/ERK Signaling Cascade

The RAS/MEK/ERK signaling pathway is a crucial cascade that regulates cell proliferation, differentiation, and survival. mdpi.com this compound has been shown to modulate this pathway, an effect that is linked to its activation of TRPC6 channels. researchgate.netfao.org The activation of TRPC6 by this compound can subsequently trigger the RAS/MEK/ERK signaling cascade. researchgate.netfao.org However, in other contexts, particularly in cancer cell lines, this compound has been observed to inhibit the phosphorylation of ERK1/2, thereby impeding the transmission of growth signals. nih.govnih.gov This suggests that this compound's regulation of this pathway may be context-dependent.

Modulation of PI3K/Akt Pathway Components

The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a vital signaling route that governs cell survival, growth, and metabolism. explorationpub.comresearchgate.net Preclinical studies have demonstrated that this compound can inhibit this pathway. nih.gov In acute myeloid leukemia (AML) cell lines, this compound has been found to directly inhibit the kinase activity of Akt1. mdpi.com This inhibition leads to the activation of the pro-apoptotic protein Bad, contributing to programmed cell death. mdpi.com Similarly, in pancreatic β-cells, this compound was shown to hinder cytokine-induced phosphorylation of Akt, reducing it by at least 65%. nih.gov This modulation of the PI3K/Akt pathway is a significant mechanism behind the pro-apoptotic and anti-proliferative effects of this compound seen in various preclinical models.

Activation of CAMKIV Signaling

Calcium/calmodulin-dependent protein kinase IV (CAMKIV) is a serine/threonine kinase involved in transcriptional regulation, particularly within neurons. nih.gov Research has shown that this compound can activate CAMKIV signaling. researchgate.netfao.org This activation is associated with this compound's ability to activate TRPC6 channels, leading to an increase in intracellular calcium levels which subsequently activates CAMKIV. researchgate.netfao.org The activation of this pathway is implicated in processes such as neurite outgrowth in preclinical neuronal models. researchgate.netfao.org

Suppression of NF-κB Activity and Translocation

Nuclear factor-kappa B (NF-κB) is a protein complex that plays a critical role in controlling DNA transcription, cytokine production, and cell survival. mdpi.com this compound has been identified as a potent inhibitor of the NF-κB signaling pathway in multiple preclinical models. mdpi.comnih.govnih.gov It has been shown to suppress NF-κB activity in microglia, macrophages, and various cancer cell lines. mdpi.com The mechanism of inhibition often involves preventing the degradation of IκBα (inhibitor of kappa B), which sequesters NF-κB in the cytoplasm. nih.gov This action blocks the translocation of NF-κB to the nucleus, thereby inhibiting the expression of its target genes which are involved in inflammation, cell proliferation, and invasion. mdpi.comnih.govnih.gov

Inhibition of STAT-1 Pathway Phosphorylation

The Signal Transducer and Activator of Transcription 1 (STAT-1) is a key mediator of interferon (IFN) signaling and is integral to inflammatory and immune responses. researchgate.net Preclinical research has demonstrated that this compound can inhibit the STAT-1 pathway. nih.gov Specifically, this compound has been shown to markedly inhibit the cytokine-induced activating phosphorylation of STAT-1. nih.gov This inhibition prevents the activation and nuclear translocation of STAT-1, thereby downregulating the expression of its target genes. nih.govresearchgate.net This mechanism is believed to contribute significantly to the anti-inflammatory properties of this compound observed in preclinical settings. nih.gov

Modulation of Mitogen-Activated Protein Kinases (MAPKs) and JNK Signaling

This compound has been shown to exert influence over the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the Extracellular signal-regulated kinases (ERK1/2) and c-Jun N-terminal kinase (JNK). In human intestinal epithelial cells and primary hepatocytes, this compound was found to stimulate the expression of interleukin-8 (IL-8) through a MAPK-dependent pathway. nih.gov This induction specifically required the activation of ERK1/2. nih.gov

Further research in glioblastoma cells has indicated that this compound can inhibit the anti-apoptotic signaling mediated by the EGFR/ERK/NF-κB pathway. nih.gov In preclinical models related to diabetes, extracts of Hypericum perforatum, with this compound as a key constituent, have demonstrated the ability to inhibit JNK signaling pathways that are involved in pro-inflammatory cytokine-induced dysfunction and death of pancreatic β-cells. nih.gov

Enhancement of CREB Phosphorylation and Expression

Preclinical studies have identified the modulation of the cAMP response element-binding protein (CREB) as a key molecular mechanism of this compound. In cultured cortical neurons, this compound treatment has been demonstrated to increase the phosphorylation of CREB. nih.gov This effect is part of a downstream signaling cascade that is initiated by the activation of TRPC6 channels, leading to an influx of Calcium (Ca2+). nih.gov The subsequent increase in intracellular Ca2+ activates protein kinase A, which in turn phosphorylates CREB. nih.gov The effects of this compound on CREB phosphorylation in cortical neurons are summarized in the table below.

Model System Treatment Key Findings Reference
Cortical Neurons (in culture)Chronic this compoundStimulated a signaling cascade involving Ca2+, protein kinase A, and resulted in the phosphorylation of CREB. nih.gov

Stimulation of BDNF/TrkB Neurotrophic Signaling Axis

This compound has been shown to stimulate the brain-derived neurotrophic factor (BDNF)/tropomyosin receptor kinase B (TrkB) neurotrophic signaling pathway, a critical axis for neuronal survival and plasticity. nih.gov In a preclinical study using adult mice, chronic treatment with this compound was found to augment the expression of TrkB in the cortex. nih.gov This increased expression is linked to the this compound-induced activation of a signaling cascade that enhances the phosphorylation of CREB, a known regulator of BDNF and TrkB transcription. nih.gov The stimulation of the cortical BDNF/TrkB pathway by this compound underscores its potential neurotrophic activity. nih.gov

Model System Treatment Key Findings Reference
Adult MiceChronic this compound (4 mg/kg, i.p. for 4 weeks)Augmented the expression of TrkB in the cortex. nih.gov
Cortical Neurons (in culture)Chronic this compoundStimulated the expression of TrkB via a signaling cascade involving CREB phosphorylation. nih.gov

Activation of AMP-activated Protein Kinase (AMPK) Pathway

Evidence from preclinical models suggests that this compound can modulate the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis. While some research points to hypericin, another constituent of Hypericum perforatum, as a mediator of AMPK activation, studies on melanoma cell lines have also linked this compound treatment to the activation of AMPK. nih.govresearchgate.net This activation is significant as the AMPK pathway is involved in regulating crucial cellular processes such as glucose uptake, fatty acid oxidation, and mitochondrial biogenesis.

Protonophore Activity and Intracellular pH Regulation

A significant molecular mechanism of this compound is its activity as a protonophore. Due to its lipophilic nature and mild acidity, this compound can incorporate into cellular and mitochondrial membranes and facilitate the transport of protons across these barriers. nih.gov This action disrupts the proton gradient, leading to cytosolic acidification and a collapse of the mitochondrial membrane potential. nih.govnih.gov

In preclinical experiments on isolated brain mitochondria, this compound was observed to induce a concentration-dependent decrease in the mitochondrial membrane potential, similar to the effects of the classical protonophore FCCP (carbonyl cyanide p-trifluoromethoxyphenylhydrazone). nih.gov This protonophore activity interferes with the electrochemical gradient necessary for ATP synthesis and can also trigger the release of ions like calcium and zinc from mitochondria. nih.gov This disruption of intracellular pH and mitochondrial function is considered a key aspect of this compound's biological effects. nih.govmdpi.com

Enzyme Activity Modulation

Inhibition of Cyclooxygenase-1 (COX-1)

This compound has been identified as a direct inhibitor of the cyclooxygenase-1 (COX-1) enzyme. nih.gov In various preclinical models, this compound has demonstrated the ability to suppress COX-1 activity. For instance, in thrombin- or ionophore-stimulated human platelets, this compound inhibited the formation of COX-1 products with notable potency. nih.gov Cell-free assays have further confirmed the direct inhibitory effect of this compound on COX-1. nih.govnih.gov The inhibitory concentrations (IC50) vary depending on the experimental system, as detailed in the table below. It is noteworthy that this compound shows a much weaker or no significant inhibitory effect on the COX-2 isoform. nih.govnih.gov

Model System Stimulus Measured Product IC50 of this compound Reference
Thrombin-stimulated human plateletsThrombin12(S)-hydroxyheptadecatrienoic acid0.3 µM nih.gov
Ionophore-stimulated human plateletsCa2+ Ionophore12(S)-hydroxyheptadecatrienoic acid3 µM nih.gov
Cell-free system (ovine COX-1)Arachidonic Acid (5 µM)12-HHT12 µM nih.gov

Modulation of 5-Lipoxygenase Activity

This compound has been identified as a potent inhibitor of 5-lipoxygenase (5-LO), the key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators. nih.govresearchgate.net In preclinical models, this compound demonstrates a unique mechanism of action, differing from traditional 5-LO inhibitors. nih.gov Its inhibitory effect appears to be mediated through direct interference with the C2-like domain of the 5-LO enzyme. nih.govresearchgate.net This interaction is crucial, as the inhibition by this compound is significantly diminished by mutations in this specific domain (W13A-W75A-W102A) and is abolished in the presence of phosphatidylcholine. nih.gov

Furthermore, this compound disrupts the necessary cellular processes for 5-LO activity. It has been shown to impair the interaction between 5-lipoxygenase and coactosin-like protein and prevent the translocation of the enzyme to the nuclear membrane in ionomycin-stimulated neutrophils. nih.gov These actions effectively halt the synthesis of leukotrienes. In studies using neutrophils, this compound inhibited leukotriene biosynthesis with a half-maximal inhibitory concentration (IC₅₀) of 1–2 μM. frontiersin.orgnih.gov In vivo evidence from a carrageenan-induced pleurisy model in rats showed that intraperitoneal administration of this compound (4 mg/kg) significantly suppressed the formation of leukotriene B₄ in pleural exudates, highlighting its potent anti-inflammatory effectiveness. nih.govresearchgate.net

Table 1: Preclinical Data on this compound's 5-Lipoxygenase Inhibition

Model/System Parameter Measured Key Finding Reference
Neutrophils (in vitro) Leukotriene Biosynthesis IC₅₀ = 1–2 μM frontiersin.org, nih.gov
Carrageenan-Treated Rats (in vivo) Leukotriene B₄ Formation Significant suppression at 4 mg/kg i.p. nih.gov, researchgate.net
Ionomycin-Stimulated Neutrophils 5-LO Nuclear Translocation Abrogated by this compound nih.gov

Inhibition of Microsomal Prostaglandin (B15479496) E2 Synthase-1 (mPGES-1)

This compound exerts significant anti-inflammatory effects by selectively targeting microsomal prostaglandin E₂ synthase-1 (mPGES-1), an enzyme critical for the production of prostaglandin E₂ (PGE₂) during inflammation. frontiersin.orgnih.gov In cell-free assays, this compound efficiently blocked the conversion of PGH₂ to PGE₂ mediated by mPGES-1, demonstrating a half-maximal inhibitory concentration (IC₅₀) of 1 μM. nih.govnih.gov

A key feature of this compound's action is its selectivity. Unlike non-steroidal anti-inflammatory drugs (NSAIDs), this compound significantly suppresses PGE₂ formation without substantially affecting the synthesis of other prostanoids, such as 6-keto PGF₁α or thromboxane (B8750289) B₂. frontiersin.orgnih.govresearchgate.net This selective inhibition was observed in human whole blood assays, where this compound suppressed PGE₂ formation starting at concentrations of 0.03–1 μM. nih.govresearchgate.net In addition to inhibiting enzyme activity, this compound can also downregulate the expression of the mPGES-1 enzyme. In interleukin-1β-stimulated A549 lung carcinoma cells, this compound inhibited the induction of mPGES-1 expression with a half-maximal effective concentration (EC₅₀) of 1–3 μM. frontiersin.org

The in vivo anti-inflammatory efficacy of this mechanism has been confirmed in animal models. Intraperitoneal administration of this compound in rats with carrageenan-induced pleurisy reduced PGE₂ levels in the exudate. nih.govresearchgate.net In a carrageenan-induced mouse paw edema model, this compound exhibited potent anti-inflammatory effects, with a median effective dose (ED₅₀) of 1 mg/kg, which was superior to that of indomethacin (B1671933) (ED₅₀ = 5 mg/kg). nih.govresearchgate.net

Table 2: Preclinical Data on this compound's mPGES-1 Inhibition

Model/System Parameter Measured Key Finding Reference
Cell-Free Assay mPGES-1 Enzymatic Activity IC₅₀ = 1 μM nih.gov, nih.gov
Human Whole Blood Assay PGE₂ Formation Significant suppression at 0.03–1 μM nih.gov, researchgate.net
IL-1β-Stimulated A549 Cells mPGES-1 Expression EC₅₀ = 1–3 μM frontiersin.org
Carrageenan-Induced Mouse Paw Edema Edema Formation ED₅₀ = 1 mg/kg i.p. nih.gov, researchgate.net

Regulation of Matrix Metalloproteinases (MMPs) (e.g., MMP-2, MMP-9)

This compound has been shown to regulate the activity and secretion of matrix metalloproteinases (MMPs), specifically the gelatinases MMP-2 and MMP-9, which are crucial for extracellular matrix degradation during processes like tumor invasion and inflammation. While direct enzymatic inhibition of MMP-2 and MMP-9 by this compound is weak, with an IC₅₀ value greater than 100 μmol/L, its primary mechanism involves regulating their secretion and activation. researchgate.net

In preclinical studies using various tumor cell lines, low, non-cytotoxic concentrations of this compound (0.5 μmol/L) effectively reduced the secretion of both MMP-2 and MMP-9. researchgate.net This effect was particularly noted in C-26 colon carcinoma cells. researchgate.net Similarly, in leukemic cells from patients with B-cell chronic lymphocytic leukemia (B-CLL), this compound markedly inhibited the secretion of MMP-9 by decreasing the production of its latent 92 kDa pro-enzyme form. nih.gov

Furthermore, this compound can indirectly prevent the activation of MMPs. Research has demonstrated that this compound blocks the activation of MMP-9 in the presence of polymorphonuclear neutrophils (PMNs). doi.org This effect is attributed to its potent inhibition of leukocyte elastase, an enzyme released by neutrophils that can activate pro-MMP-9. doi.org In studies on endothelial cells, this compound treatment also resulted in a remarkable inhibition of MMP-2, contributing to its anti-angiogenic properties. nih.gov

Inhibition of Leukocyte Elastase

This compound is an effective inhibitor of leukocyte elastase, a serine protease released by neutrophils that contributes to tissue degradation and inflammation. The dicyclohexylammonium (B1228976) salt of this compound (Hyp-DCHA) was found to inhibit the activity of leukocyte elastase in a dose-dependent manner, with a half-maximal inhibitory concentration (IC₅₀) of 3 μmol/L. researchgate.net This inhibitory action is a significant component of this compound's anti-inflammatory and anti-invasive properties. doi.org By inhibiting leukocyte elastase, this compound can prevent the breakdown of extracellular matrix components and also block the activation of other destructive enzymes, such as MMP-9, during inflammatory responses. doi.org

Induction of Caspase Activation (e.g., Caspase-3, Caspase-8)

A key molecular mechanism underlying the pro-apoptotic effects of this compound is the activation of the caspase cascade. Caspases are a family of proteases that execute the process of apoptosis. Preclinical studies in various human malignant cell lines have shown that this compound treatment leads to the induction of apoptosis, a process functionally dependent on caspase activation. nih.gov

The specific caspases activated by this compound can vary depending on the cell type. In U937 leukemia cells, this compound treatment resulted in an increased activity of caspase-9 (an initiator caspase in the intrinsic pathway) and caspase-3 (a key executioner caspase). nih.gov In another leukemia cell line, K562, this compound exposure led to the activation of caspase-8 (an initiator caspase in the extrinsic pathway) and caspase-3. nih.gov The crucial role of this pathway was demonstrated by the use of the broad-spectrum caspase inhibitor z-VAD-fmk, which successfully inhibited the apoptosis induced by this compound, confirming that caspase activation is a functionally relevant step in its mechanism of action. nih.gov

Table 3: Cell Line-Specific Caspase Activation by this compound

Cell Line Initiator Caspase Activated Executioner Caspase Activated Reference
U937 (Leukemia) Caspase-9 Caspase-3 nih.gov
K562 (Leukemia) Caspase-8 Caspase-3 nih.gov

Preclinical Pharmacological Activities in in Vitro and Animal Models

Hyperforin, a key phytochemical derived from Hypericum perforatum, has been the subject of extensive preclinical research to elucidate its neurobiological effects. Studies utilizing in vitro and animal models have revealed a range of pharmacological activities, suggesting its potential influence on various central nervous system pathways.

Antidepressant-like Activities in Behavioral Models

Experimental studies in animal models have consistently demonstrated the antidepressant-like effects of this compound. nih.govnih.gov These activities have been observed in various behavioral paradigms that are sensitive to established antidepressant medications.

A derivative of this compound, this compound acetate (B1210297), has shown efficacy in models sensitive to antidepressant drugs. nih.gov In the forced swimming test, a widely used model to screen for antidepressant activity, administration of this compound acetate significantly reduced the immobility time in rats. nih.gov Similarly, in the learned helplessness model, which assesses an animal's response to uncontrollable stress, daily treatment with this compound acetate produced a notable antidepressant effect. nih.gov Another novel constituent of Hypericum perforatum, adthis compound, also demonstrated antidepressant-like activity by reducing immobility time in both the forced swimming test and the tail suspension assay in mice. researchgate.net Furthermore, in a chronic unpredictable mild stress model, adthis compound was found to increase sucrose consumption, a measure of anhedonia, in rats. researchgate.net The underlying mechanism for these effects is linked to the ability of this compound and its analogues to inhibit the neuronal uptake of several neurotransmitters, including serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576). nih.govresearchgate.net

Behavioral ModelAnimal ModelKey Findings
Forced Swimming Test RatsThis compound acetate significantly reduced immobility time. nih.gov
Forced Swimming Test MiceAdthis compound reduced the immobility time. researchgate.net
Learned Helplessness Test RatsDaily treatment with this compound acetate elicited an antidepressant effect. nih.gov
Tail Suspension Assay MiceAdthis compound reduced the immobility time. researchgate.net
Chronic Unpredictable Mild Stress RatsAdthis compound increased sucrose consumption, counteracting anhedonia-like behavior. researchgate.net

Anxiolytic-like Effects in Rodent Models

In addition to its antidepressant-like properties, this compound has demonstrated anxiolytic-like effects in preclinical studies. nih.gov Research using a synthesized derivative, this compound acetate, has provided evidence of its activity in rodent models of anxiety.

In the elevated plus-maze, a standard behavioral test for anxiety, acute administration of this compound acetate exerted an anxiolytic effect in rats. nih.gov This was also observed in the light-dark test, another model that relies on the conflict between a rodent's natural aversion to brightly lit areas and its exploratory drive. nih.gov The anxiolytic activity of this compound acetate was inhibited by pretreatment with metergoline, a serotoninergic antagonist, suggesting the involvement of the serotonin system in its mechanism of action. nih.gov However, the effect was not blocked by a benzodiazepine receptor antagonist, indicating a mechanism distinct from that of benzodiazepine drugs like diazepam. nih.gov

Behavioral ModelAnimal ModelCompoundKey Findings
Elevated Plus-Maze RatsThis compound AcetateExerted a measurable anxiolytic activity. nih.gov
Light-Dark Test RatsThis compound AcetateProduced an anxiolytic effect. nih.gov

Cognition-Enhancing Properties

This compound has been shown to possess memory-enhancing properties in various rodent models of learning and memory. nih.gov These findings suggest a potential role for the compound in modulating cognitive processes.

In a conditioned avoidance response test in rats, daily oral administration of this compound improved the learning ability of the animals. nih.gov Notably, the memory of the learned responses was largely retained even after a nine-day period without further treatment or training, indicating an effect on memory consolidation. nih.gov In a passive avoidance response test in mice, a single dose of this compound not only improved memory acquisition and consolidation but also almost completely reversed amnesia induced by scopolamine. nih.gov A meta-analysis of preclinical studies further supports the nootropic potential of Hypericum perforatum, with this compound being a major active component. nih.gov The analysis revealed a significant positive effect on cognitive performance in healthy rodents, an effect that was even more pronounced in rodents with stress-impaired performance. nih.gov

Behavioral ModelAnimal ModelKey Findings
Conditioned Avoidance Response RatsConsiderably improved learning ability and memory retention. nih.gov
Passive Avoidance Response MiceImproved memory acquisition and consolidation; reversed scopolamine-induced amnesia. nih.gov
Morris Water Maze Mice (Vascular Cognitive Impairment)This compound treatment ameliorated cognitive impairments. nih.gov

Influence on Neuroplasticity

Research indicates that this compound can influence neuroplasticity, the brain's ability to reorganize itself by forming new neural connections. This is considered a key mechanism underlying the actions of many central nervous system-active compounds.

This compound has been shown to modulate the morphology of dendritic spines in CA1 and CA3 pyramidal neurons within hippocampal slice cultures. nih.gov This effect is mediated through the activation of Ca2+-permeable TRPC6 channels. nih.gov The activation of these channels by this compound leads to intracellular Ca2+ elevations, mimicking the neurotrophic effects of brain-derived neurotrophic factor (BDNF). nih.gov Furthermore, studies have shown that this compound can stimulate the BDNF/TrkB signaling pathway. nih.gov In vivo studies have demonstrated that this compound augmented the expression of TrkB, the receptor for BDNF, specifically in the cortex of adult mice. oup.com This tissue-specific action suggests that the cortex is an important target for this compound's neuroplastic effects. oup.com

Neuroprotective Mechanisms in Cellular and Animal Models

This compound and its derivatives have demonstrated neuroprotective properties in various cellular and animal models of neurological disorders. umsa.boproquest.com These effects are attributed to multiple mechanisms, including anti-inflammatory and antioxidant actions.

A semi-synthetic derivative, tetrahydrothis compound (IDN5706), has shown neuroprotective effects in a double transgenic mouse model of Alzheimer's disease. researchgate.net This derivative was found to alleviate memory decline and prevent the inflammatory astrocytic reaction and oxidative damage triggered by high levels of amyloid-beta (Aβ) deposits. researchgate.net In a mouse model of vascular cognitive impairment, this compound treatment effectively improved cognitive deficits, attenuated white matter lesions, and reduced microglial activation. nih.gov In vitro experiments further revealed that this compound could decrease the release of pro-inflammatory mediators such as IL-1β, IL-6, and TNF-α from microglia by modulating the VEGFR2/SRC signaling pathway. nih.gov These findings highlight the potential of this compound to counteract neuroinflammatory processes and protect against neuronal damage. nih.govproquest.com

Modulation of Adult Hippocampal Neurogenesis

The effect of this compound on adult hippocampal neurogenesis—the process of generating new neurons in the hippocampus—has been a subject of investigation, with studies yielding varied results.

One study found that a semi-synthetic derivative of this compound, tetrahydrothis compound (IDN5706), increased the proliferation of hippocampal progenitors in cultured cells from adult rats. nih.gov In vivo, four weeks of treatment with this derivative increased cell proliferation in the subgranular zone of the hippocampus and the number of newborn mature neurons in the dentate gyrus of adult mice. nih.gov This increase in neurogenesis was also observed in a transgenic mouse model of Alzheimer's disease. nih.gov

Anticancer and Antiproliferative Effects

This compound, a major active constituent of Hypericum perforatum (St. John's wort), has demonstrated significant anticancer and antiproliferative properties in a range of preclinical studies. Its mechanisms of action are multifaceted, targeting key cellular processes involved in tumor growth, survival, and dissemination.

This compound has been shown to induce programmed cell death, or apoptosis, in various cancer cell lines by activating both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.

In hepatocellular carcinoma (HCC) SK-Hep1 cells, this compound triggers both pathways simultaneously. iiarjournals.orgnih.gov This is evidenced by a loss of mitochondrial membrane potential, a key event in the intrinsic pathway, and an increase in the levels of active caspase-8, a critical initiator of the extrinsic pathway. iiarjournals.orgnih.gov Similarly, in human colorectal cancer cells (HT29 and HCT116), this compound treatment leads to the activation of both initiator caspases: cleaved caspase-9 for the intrinsic pathway and cleaved caspase-8 for the extrinsic pathway. nih.gov Studies on glioblastoma cells also confirm that this compound can induce apoptosis through both extrinsic and intrinsic mechanisms. nih.govresearchgate.net

Further research in bladder cancer cells shows that this compound significantly induces apoptosis along with an accumulation of cytosolic reactive oxygen species (ROS) and calcium, which are linked to both apoptotic signaling cascades. nih.gov In leukemia cells, the cytotoxic effect of this compound is correlated with the induction of caspase-driven apoptosis. aacrjournals.orgresearchgate.net Specifically, in U937 leukemia cells, this compound increases the activity of caspase-9 and caspase-3, while in K562 cells, it activates caspase-8 and caspase-3. researchgate.net This induction of apoptosis is a consistent finding across numerous cancer types, including melanoma and breast cancer, often involving the downregulation of anti-apoptotic proteins like Bcl-2, Bcl-xL, XIAP, and MCL-1. iiarjournals.orgmdpi.comnih.govnih.gov

Cell LinePathway ActivatedKey Molecular Events
SK-Hep1 (Hepatocellular Carcinoma)Intrinsic & ExtrinsicLoss of mitochondrial membrane potential; increased active caspase-8. iiarjournals.orgnih.gov
HT29 & HCT116 (Colorectal Cancer)Intrinsic & ExtrinsicActivation of cleaved caspase-9 and cleaved caspase-8. nih.gov
U-87 & GBM-8401 (Glioblastoma)Intrinsic & ExtrinsicIncrease in cytosolic Ca2+; loss of mitochondrial membrane potential. nih.govnih.gov
TSGH-8301 (Bladder Cancer)Intrinsic & ExtrinsicAccumulation of cytosolic ROS and calcium; activation of apoptotic signaling. nih.gov
U937 & K562 (Leukemia)Intrinsic & ExtrinsicActivation of caspase-9 and -3 (U937); activation of caspase-8 and -3 (K562). researchgate.net
A375, FO1, SK-Mel-28 (Melanoma)Apoptosis (General)Increase of cleaved-PARP1; decrease of Bcl2 and Bcl-xL expression. mdpi.comnih.gov

This compound demonstrates a broad-spectrum antiproliferative activity against a variety of cancer cell lines in vitro.

Hepatocellular Carcinoma: In SK-Hep1 cells, this compound significantly reduces cell viability in a time-dependent manner. iiarjournals.orgiiarjournals.org Treatment with this compound at concentrations between 2.5-10 μM for 24 hours reduced viability by 29-55%, and for 48 hours by 54-74%. iiarjournals.org This inhibition is associated with a reduction in the expression of proliferative proteins such as cyclin D1. iiarjournals.org

Colorectal Cancer: this compound exhibits an anti-proliferative effect on HCT116 colon cancer cells, where it also inhibits anchorage-independent growth. semanticscholar.org In HT29 colorectal adenocarcinoma cells, extracts containing this compound have been shown to induce apoptosis and reduce levels of the anti-apoptotic protein Bcl-2. researchgate.netwisdomlib.org

Leukemia: this compound effectively induces apoptosis and inhibits proliferation in various leukemia cell lines, including K562, U937, and cells from acute myeloid leukemia (AML) and chronic lymphocytic leukemia (CLL). researchgate.netmdpi.comresearchgate.netresearchgate.net In AML cells, it has been found to inhibit the protein kinase B (AKT1) activity, a key component of survival signaling. researchgate.net

Breast Carcinoma: Studies show that this compound inhibits the growth of breast cancer cells. nih.gov In vivo experiments using Wistar rats injected with MT-450 mammary carcinoma cells showed that this compound significantly inhibited tumor growth. mdpi.comnih.gov In HER2-overexpressing breast cancer cells (MCF-7/HER2-18 and SK-Br-3), this compound was found to enhance sensitivity to the chemotherapeutic agent paclitaxel. aacrjournals.org

Melanoma: this compound demonstrates potent cytostatic and cytotoxic activity against human melanoma cell lines. mdpi.comnih.gov In BRAF-mutated melanoma cells (A375, FO1, and SK-Mel-28), it affects cell viability at low concentrations, with EC50 values ranging from 2–4 µM. mdpi.comnih.gov This effect is accompanied by a significant reduction in cell proliferation. researchgate.net A stable salt of this compound, Hyp-DCHA, was shown to be highly effective against B16-LU8 melanoma cells with an IC50 between 5 to 8 μmol/L. aacrjournals.orgnih.gov

MalignancyCell Line(s)Key Findings & Efficacy (IC50/EC50)
Hepatocellular Carcinoma SK-Hep1Reduced viability by 54-74% at 2.5-10 μM after 48h. iiarjournals.org
Colorectal Cancer HCT116, HT29Inhibits proliferation and anchorage-independent growth. semanticscholar.orgresearchgate.net
Leukemia K562, U937, AML, CLLInduces apoptosis and inhibits survival pathways. researchgate.netresearchgate.netresearchgate.net
Breast Carcinoma MT-450, MCF-7/HER2-18Inhibits tumor growth in vivo and enhances paclitaxel sensitivity. nih.govaacrjournals.org
Melanoma A375, FO1, SK-Mel-28, B16-LU8EC50 = 2–4 µM; IC50 = 5–8 µmol/L. aacrjournals.orgmdpi.comnih.govnih.gov

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. This compound has been identified as a potent inhibitor of this process in both laboratory and animal models. nih.govnih.gov

In vitro, this compound has been shown to block several key steps of angiogenesis. nih.govmedicalmate.gr It inhibits the formation of microvessels by human dermal microvascular endothelial cells (HDMEC) and prevents the organization of human umbilical vein endothelial cells (HUVEC) into capillary-like structures. nih.govnih.gov Furthermore, it dose-dependently reduces the proliferation of endothelial cells without inducing toxicity or apoptosis in these non-transformed cells. nih.gov this compound also demonstrates a clear inhibitory effect on the invasive capabilities of endothelial cells and has been found to inhibit urokinase and matrix metalloproteinase 2 (MMP-2). nih.govmdpi.com

In vivo studies corroborate these findings. In the chorioallantoic membrane (CAM) assay, this compound effectively inhibits angiogenesis. nih.govmedicalmate.gr In a rat model where MT-450 mammary carcinoma cells were implanted, treatment with this compound led to a significant reduction in tumor vascularization, as indicated by staining for CD31-positive microvessels. nih.gov Similarly, in a murine model, this compound administration reduced neovascularization in lung metastases. nih.govaacrjournals.org These results suggest that this compound suppresses angiogenesis through a direct, non-toxic effect on endothelial cells. nih.gov

This compound has shown the ability to inhibit tumor cell invasion and the subsequent formation of metastases, which are critical steps in cancer progression.

In vitro studies using a modified Boyden chamber assay demonstrated that non-cytotoxic concentrations of this compound could effectively inhibit the chemoinvasion of murine colon carcinoma (C-26) and human fibrosarcoma (HT-1080) cells through a reconstituted basement membrane, with inhibition rates of 80% and 54%, respectively. aacrjournals.orgnih.gov This anti-invasive property is linked to its ability to inhibit proteinases that degrade the extracellular matrix. aacrjournals.orgnih.gov While its effect on matrix metalloproteinases (MMPs) 2 and 9 activity is weak (IC50 > 100 micromol/L), it can reduce the secretion of MMP-2 and MMP-9 from cancer cells at very low concentrations (0.5 micromol/L). aacrjournals.orgnih.gov In colorectal cancer cell lines HT29 and HCT116, this compound was found to suppress more than 50% of their invasion and migration ability at a 5 μM concentration. nih.gov

In vivo animal models have confirmed the anti-metastatic potential of this compound. aacrjournals.orgnih.gov In mice injected intravenously with C-26 or B16-LU8 melanoma cells, daily administration of a this compound salt (Hyp-DCHA) markedly reduced the size of experimental lung metastases with C-26 cells by 38% and the number of lung metastases with B16-LU8 cells by 22%. aacrjournals.orgnih.govaacrjournals.org This treatment also resulted in a significant reduction in lung weight (-48%), inflammatory infiltration, and neovascularization. aacrjournals.orgnih.gov

Anti-inflammatory and Immunomodulatory Activities

Microglia are the primary immune cells of the central nervous system, and their chronic activation contributes to neuroinflammation. This compound has been shown to effectively modulate this activation.

In a mouse model of vascular cognitive impairment, this compound treatment attenuated white matter lesions and reduced microglial activation. nih.govresearchgate.netnih.gov This was accompanied by a substantial decrease in the levels of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α), in the hippocampus. nih.govresearchgate.netnih.gov

In vitro experiments using the BV2 microglial cell line further elucidated the mechanism. This compound was found to decrease the release of pro-inflammatory mediators (TNF-α, IL-6, and IL-1β) and block the polarization of microglia towards the pro-inflammatory M1 phenotype. nih.govnih.gov This modulation of microglial activation and neuroinflammation is reportedly mediated through the inhibition of the VEGFR2/SRC signaling pathway. nih.govresearchgate.netnih.gov By promoting a shift away from the pro-inflammatory state, this compound helps to resolve neuroinflammation. frontiersin.org

Effects on T-Cell Function and Proliferation

This compound has been shown to modulate the function and proliferation of T-cells, key components of the adaptive immune system. In vitro studies have demonstrated that this compound can inhibit the proliferation of T-cells when they are stimulated with autoantigens. This inhibitory effect on T-cell proliferation is a significant aspect of its immunomodulatory activity.

Furthermore, this compound treatment has been observed to down-regulate the effector function of activated T lymphocytes. This includes the inhibition of Interferon-gamma (IFN-γ) production, a hallmark of T-helper 1 (Th1) cells. The mechanism behind this involves the down-regulation of T-bet, a transcription factor that is crucial for Th1 cell differentiation, and the up-regulation of GATA-3, a key transcription factor for T-helper 2 (Th2) cell differentiation. This suggests a shift in the immune response from a pro-inflammatory Th1 phenotype towards a less inflammatory Th2 phenotype. nih.govresearchgate.net

Regulation of Inflammatory Cytokine Production (e.g., IL-12, IFN-γ, TNF-α, PGE2)

This compound exerts significant regulatory effects on the production of various pro-inflammatory cytokines. Research has demonstrated its ability to inhibit the production of IFN-γ by activated T-cells. nih.govresearchgate.net In animal models of psoriasis-like inflammation, systemic administration of this compound led to reduced serum levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Additionally, it has been shown to downregulate the mRNA expression of several inflammatory cytokines in skin lesions, including IL-1β, IL-6, IL-23, and IL-17A.

This compound also plays a role in modulating the arachidonic acid cascade, which is involved in inflammation. It has been found to be a potent inhibitor of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), a key enzyme in the production of Prostaglandin E2 (PGE2). By inhibiting this enzyme, this compound effectively suppresses the formation of PGE2, a key mediator of inflammation and pain. nih.govresearchgate.net While direct effects on Interleukin-12 (IL-12) are less extensively documented, the observed inhibition of Th1 responses and IFN-γ production suggests an indirect regulatory influence on the IL-12 pathway. nih.gov

Attenuation of Inflammatory Responses in Specific Disease Models (e.g., Psoriasis-like Inflammation, Experimental Allergic Encephalomyelitis)

The immunomodulatory properties of this compound have been demonstrated in preclinical models of specific inflammatory diseases.

Psoriasis-like Inflammation: In a murine model of imiquimod-induced psoriasis-like skin inflammation, this compound treatment was shown to ameliorate the disease's severity. This was evidenced by a reduction in epidermal thickening and inflammatory cell infiltration. Mechanistically, this compound was found to modulate IL-17A-producing gamma-delta (γδ) T-cells, which are crucial in the pathogenesis of psoriasis. It also reduced the infiltration of these γδ T-cells in the spleen and lymph nodes.

Experimental Allergic Encephalomyelitis (EAE): EAE is a widely used animal model for human multiple sclerosis, a Th1-mediated autoimmune disease of the central nervous system. Studies have shown that the administration of this compound can attenuate the severity of EAE symptoms. This therapeutic effect is associated with a decrease in the infiltration of inflammatory cells into the central nervous system and a reduction in demyelination. Furthermore, this compound has been shown to increase the levels of regulatory T-cells (Treg cells) in the spleen, which play a crucial role in suppressing autoimmune responses. researchgate.net

Antibacterial Activity

Activity against Gram-Positive Bacterial Strains

This compound has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. It has been identified as one of the primary antimicrobial constituents of Hypericum perforatum (St. John's Wort) extracts. Its efficacy has been observed against a range of Gram-positive strains, including multiresistant Staphylococcus aureus. The minimum inhibitory concentrations (MICs) of this compound against these bacteria have been found to be significant, highlighting its potential as an antibacterial agent. nih.gov

Mechanisms of Antibiotic Action

The precise molecular mechanisms underlying this compound's antibiotic action are still under investigation. However, some studies suggest that its hydrophobic and weakly cationic properties allow it to enter the bacterial cell and localize to the inner mitochondrial membrane. It is proposed that this compound may act as a protonophore, which disrupts the proton gradient across the membrane. This dissipation of the membrane potential can interfere with essential cellular processes, ultimately leading to bacterial cell death. nih.gov

Antioxidant Properties

This compound contributes to the antioxidant profile of Hypericum perforatum extracts. While some studies suggest that other phenolic compounds within the extracts may be more potent direct free radical scavengers, this compound exhibits antioxidant effects through other mechanisms. nih.gov Research indicates that this compound can inhibit the production of free radicals in both cell-free systems and human vascular tissue. nih.gov One proposed mechanism for its antioxidant activity is its function as a protonophore, which can protect cells against the production of endogenous reactive oxygen species (ROS). By entering the cell and localizing to the mitochondrial inner membrane, it may help to mitigate oxidative stress. nih.gov

Reduction of Reactive Oxygen Species (ROS) Generation

This compound has demonstrated notable efficacy as a free radical scavenger in preclinical models. An in vitro study utilizing the 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) assay on HaCaT keratinocytes, a human skin cell line, assessed the compound's ability to counteract ROS generation following irradiation with solar simulated light. In this model, this compound exhibited a potent free radical scavenging activity, with a half-maximal effective concentration (EC₅₀) of 0.7 μM. nih.gov This potency was significantly greater than that of the standard antioxidants Trolox (EC₅₀ of 12 μg/ml) and N-acetylcysteine (EC₅₀ of 847 μg/ml). nih.gov

Further research on human melanoma cells indicated that this compound salt could lead to a decrease in intracellular ROS levels, as measured by the nitroblue tetrazolium (NBT) assay. nih.gov However, in a cell-free chemical assay (DPPH), this compound salt did not exhibit direct free radical scavenging properties, suggesting its antioxidant mechanism within cells may be indirect or context-dependent rather than simple chemical neutralization of free radicals. nih.gov Additionally, studies have noted that this compound can suppress the formation of reactive oxygen species in neutrophils, further supporting its role in mitigating oxidative stress. nih.gov

Table 1: In Vitro Free Radical Scavenging Activity of this compound

Assay ModelCell LineStimulusParameter MeasuredResult (EC₅₀)Reference Compound(s)
H2DCFDA AssayHaCaT KeratinocytesSolar Simulated RadiationFree Radical Scavenging0.7 μMTrolox (12 μg/ml), N-acetylcysteine (847 μg/ml)

Enhancement of Endogenous Antioxidant Enzyme Systems

The nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a suite of antioxidant enzymes, forming a primary cellular defense mechanism against oxidative stress. nih.govresearchgate.net The activation of the Nrf2-antioxidant response element (ARE) pathway leads to the upregulation of enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). nih.govmdpi.commdpi.com

Other Preclinical Activities (e.g., Antimalarial, Antiviral Effects)

Beyond its antioxidant properties, preclinical studies have identified other significant pharmacological activities of this compound, notably in the realm of infectious diseases.

Antimalarial Effects In vitro investigations have revealed that this compound possesses activity against the malaria parasite, Plasmodium falciparum. One study determined its half-maximal inhibitory concentration (IC₅₀) to be in the micromolar range, identifying it as a potential new antimalarial chemotype. nih.gov This research highlighted that its activity was not dependent on its sensitivity to autooxidation. nih.gov

Antiviral Effects Recent preclinical research has identified this compound as a novel pan-coronavirus inhibitor. Its antiviral efficacy was demonstrated in cell culture assays against four different human coronaviruses, including the high-virulence strains SARS-CoV-2, SARS-CoV, and MERS-CoV, as well as the low-virulence HCoV-229E. The IC₅₀ values varied across the viral strains, ranging from 0.24 to 2.55 μM. researchgate.net Kinetic studies suggest that this compound acts at a post-entry stage of the viral life cycle, likely interfering with viral replication. researchgate.net This antiviral activity was also confirmed in a preclinical model using human primary airway epithelial cells, where this compound treatment led to a reduction in both intracellular and extracellular SARS-CoV-2 viral RNA. researchgate.net

Table 2: Other Preclinical Activities of this compound

ActivityTarget Organism/VirusModelKey Findings (IC₅₀)
AntimalarialPlasmodium falciparumIn VitroActive in the micromolar range
Antiviral (Pan-coronavirus)SARS-CoV-2In Vitro Cell Culture0.24 to 0.98 μM
SARS-CoVIn Vitro Cell Culture1.01 μM
MERS-CoVIn Vitro Cell Culture2.55 μM
HCoV-229EIn Vitro Cell Culture1.10 μM

Analytical Methodologies for Research and Quantification

Chromatographic Techniques for Detection and Quantification

Chromatography is the cornerstone for the analysis of hyperforin, providing the necessary separation from a complex matrix of other phytochemicals present in Hypericum perforatum extracts and biological samples.

High-Performance Liquid Chromatography (HPLC) is widely regarded as the principal technique for the quantification of this compound. sxrebecca.com Reversed-phase HPLC methods are commonly employed, utilizing C18 columns for separation. nih.gov

A variety of mobile phases have been successfully used. One isocratic method employs a mobile phase of acetonitrile and 0.3% v/v phosphoric acid (90:10, v/v) at a flow rate of 1.5 ml/min. nih.gov Another established gradient method uses 0.2% formic acid in water and 0.2% formic acid in methanol. researchgate.net The pH of the mobile phase can significantly affect the analysis, as the UV spectrum of this compound is pH-dependent. wiley.com

Detection is typically performed using UV spectrophotometry, with a maximum absorbance around 273 nm. nih.govresearchgate.net Photodiode array (PDA) detection allows for the simultaneous analysis of this compound and other constituents like hypericin (B1674126). sxrebecca.com Electrochemical detection has also been developed, which can offer the advantage of analyzing this compound extracts without extensive sample precleaning. sxrebecca.comresearchgate.net

Validation studies of various HPLC methods have demonstrated their simplicity, rapidity, reliability, and reproducibility for the routine standardization of St. John's wort products. nih.gov

Table 1: Example HPLC Parameters for this compound Analysis

ParameterCondition 1Condition 2
Column C18C18
Mobile Phase Acetonitrile and 0.3% v/v phosphoric acid (90:10, v/v)Gradient of 0.2% formic acid in water and 0.2% formic acid in methanol
Flow Rate 1.5 ml/min1.0 mL/min
Detection UV at 273 nmPhotodiode Array (PDA)

Ultra-High Performance Liquid Chromatography (UHPLC) offers several advantages over conventional HPLC for the analysis of this compound, including improved resolution, faster analysis times, increased sensitivity, and greater productivity. mdpi.com The enhanced performance of UHPLC instruments, with their higher pressure limits and faster detector scan speeds, allows for more efficient and accurate quantification. mdpi.com

A recently developed UHPLC method for the simultaneous determination of this compound and hypericin has shown to be more efficient and accurate than the method outlined by the United States Pharmacopeia (USP). mdpi.com This method utilizes a simpler binary gradient, leading to better-resolved peaks and a shorter run time. mdpi.comisura.ca The validation of this UHPLC method demonstrated excellent linearity, with a correlation coefficient (R²) of 0.99994 for hypericin, and low limits of detection for both hypericin (0.000144%) and this compound (0.00438%). mdpi.com

High-Performance Thin-Layer Chromatography (HPTLC) has emerged as a suitable and reliable technique for the analysis of herbal drugs, including the quantification of this compound in Hypericum species. nih.govresearchgate.net HPTLC methods have been developed and validated, proving to be reproducible, accurate, and precise. cabidigitallibrary.org

For the analysis of this compound, a mobile phase consisting of n-hexane-ethyl acetate (B1210297) (8:2) has been successfully used. nih.govkisti.re.kr This method allows for good resolution and separation of this compound from other constituents of Hypericum perforatum. The detection limit for this compound using HPTLC has been reported to be as low as 100 nanograms. cabidigitallibrary.org Recovery values of approximately 96% demonstrate the reliability and suitability of the method for quantitative analysis. cabidigitallibrary.org

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a highly sensitive and selective method for the determination of this compound, particularly in biological matrices. acs.org LC-MS/MS, using tandem mass spectrometry, allows for the detection of this compound in the selected reaction monitoring mode, which enhances specificity. nih.gov

A validated LC/MS/MS method for the simultaneous determination of hypericin and this compound in human plasma utilized a liquid-liquid extraction followed by isocratic chromatography on a Kromasil RP-18 column with electrospray ionization. nih.gov This method achieved a limit of quantification of 0.035 ng/mL for this compound. nih.gov Another LC/MS/MS method developed for the determination of this compound in mouse brain involved a liquid-liquid extraction with ethyl acetate and rapid reversed-phase HPLC. acs.org This method demonstrated excellent linearity in the range of 0.25 to 10 ng/mL. acs.org

HPLC coupled with mass spectrometry (HPLC-MS) is also a powerful tool for the structural elucidation of this compound and its degradation products. nih.govnih.gov

Spectroscopic Methods for Analysis (e.g., UV Detection, NMR Spectroscopy)

Spectroscopic methods are essential for both the quantification and structural analysis of this compound.

UV-Visible (UV-Vis) spectroscopy is commonly used as a detection method coupled with HPLC for the quantification of this compound. sxrebecca.com The UV spectrum of this compound shows a characteristic maximum absorption at approximately 273.9 nm. researchgate.net It is important to note that the UV spectrum of this compound is dependent on the pH of its environment, which can influence the results of HPLC-UV analysis depending on the mobile phase used. wiley.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of this compound and its derivatives. HPLC-NMR, which combines the separation power of HPLC with the structural information from NMR, has been used to investigate the isomeric oxidized forms of this compound. nih.gov This technique allows for on-flow and stop-flow analysis of degradation products. nih.gov Additionally, ¹H NMR spectroscopy has been utilized to identify and quantify hypericins in complex natural mixtures without the need for prior chromatographic separation by focusing on the strongly deshielded signals of hydroxyl groups. sci-hub.st Mass spectrometry and NMR have been used to identify four major Phase I metabolites of this compound: 19-hydroxythis compound, 24-hydroxythis compound, 29-hydroxythis compound, and 34-hydroxythis compound. nih.gov

Sample Preparation Strategies for Biological Matrices and Plant Extracts

Effective sample preparation is a critical step to ensure accurate and reproducible results in the analysis of this compound. The chosen strategy depends on the nature of the sample matrix.

For biological matrices such as human plasma, both solid-phase extraction (SPE) and liquid-liquid extraction have been successfully employed. nih.govnih.gov An SPE method using a C18 cartridge for the determination of this compound in human plasma demonstrated an absolute recovery of over 89%. nih.gov Liquid-liquid extraction with a mixture of ethyl acetate and n-hexane has been used for the simultaneous determination of this compound and hypericin in human plasma, with the extraction performed in the dark to protect the photosensitive compounds. nih.gov For the analysis of this compound in mouse brain tissue, a liquid-liquid extraction with ethyl acetate has been shown to be effective. acs.org

For plant extracts, various methods have been utilized to extract this compound from Hypericum perforatum. Maceration, soxhlet extraction, and ultrasonic-assisted extraction are common techniques. brieflands.comresearchgate.net The choice of solvent is crucial, with polar solvents like methanol and ethanol being effective. researchgate.nettandfonline.com A mixture of methanol and acetone (2:1) has been used with sonication for efficient extraction. brieflands.com To remove chlorophyll and other nonpolar interfering compounds, a pre-extraction step with a nonpolar solvent like dichloromethane can be performed. brieflands.com

Table 2: Summary of Analytical Methodologies for this compound

TechniqueApplicationKey Features
HPLC Quantification in herbal products and biological samplesReversed-phase C18 columns, UV detection at ~273 nm, reliable and reproducible. sxrebecca.comnih.gov
UHPLC High-throughput quantificationFaster analysis, improved resolution and sensitivity compared to HPLC. mdpi.com
HPTLC Quantification in plant materialGood resolution, accurate and precise, suitable for screening multiple samples. nih.govcabidigitallibrary.org
LC-MS/MS Trace level quantification in biological matricesHigh sensitivity and selectivity, ideal for pharmacokinetic studies. acs.orgnih.gov
UV-Vis Spectroscopy Detection in combination with chromatographyCharacteristic absorbance maximum around 273 nm. researchgate.net
NMR Spectroscopy Structural elucidation of this compound and its metabolitesProvides detailed structural information. nih.govnih.gov

Method Validation Parameters in Academic Research Contexts

The validation of an analytical method is a critical process in academic research to demonstrate that the procedure is suitable for its intended purpose. For a compound as unstable as this compound, ensuring the reliability, quality, and consistency of analytical data is paramount. wjarr.comjddtonline.info Method validation involves evaluating several key parameters to verify that the analytical test system is capable of providing valid and useful data. researchgate.net High-Performance Liquid Chromatography (HPLC) is the most commonly used method for the analysis of this compound, often coupled with ultraviolet (UV) or fluorescence detection. sxrebecca.commdpi.comnih.gov The validation of these methods is typically performed in accordance with guidelines from the International Council for Harmonisation (ICH). researchgate.netamsbiopharma.com

Specificity/Selectivity

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.netresearchgate.net In the context of this compound analysis, especially within complex matrices like Hypericum perforatum extracts, specificity is crucial. The method must be able to separate this compound from other structurally similar phloroglucinol (B13840) derivatives and other co-extracted compounds like hypericin, pseudohypericin, and various flavonoids. researchgate.netnih.gov This is often achieved by comparing the chromatograms of a blank sample matrix, a sample spiked with this compound standard, and the actual sample. The retention time and, in more advanced methods, the UV-Vis or mass spectrum of the this compound peak in the sample should match that of a pure standard. asianpubs.org For instance, some HPLC methods have been specifically developed to resolve this compound from hypericin, which can be a challenge with certain stationary phases. researchgate.net

Linearity and Range

Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. researchgate.net To establish linearity, a series of standard solutions of this compound at different concentrations are analyzed. The response (e.g., peak area or height) is then plotted against the concentration, and a linear regression analysis is performed. A good linear relationship is typically indicated by a correlation coefficient (r²) value close to 1.000. mdpi.com Academic studies have demonstrated the linearity of HPLC methods for this compound over specific concentration ranges.

Table 1: Examples of Linearity Parameters for this compound Quantification

Analytical Method Concentration Range (µg/mL) Correlation Coefficient (r²) Source
HPLC-UV 5 - 50 Not explicitly stated, but linearity was demonstrated researchgate.netnih.gov

This table is interactive and can be sorted by clicking on the column headers.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. jddtonline.info It is often determined through recovery studies, where a known amount of pure this compound standard is added (spiked) into a sample matrix (e.g., a pre-analyzed extract). The mixture is then analyzed, and the percentage of the added analyte that is detected by the method is calculated. asianpubs.org A high recovery percentage indicates high accuracy. For this compound, recovery experiments have shown mean recovery rates demonstrating the accuracy of the analytical methods used.

Table 2: Accuracy Data from this compound Recovery Studies

Analytical Method Mean Recovery Rate (%) Standard Deviation Source

This table is interactive and can be sorted by clicking on the column headers.

Precision

Precision is the measure of the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. jddtonline.info It is typically evaluated at two levels:

Repeatability (Intra-day precision): Assesses the precision under the same operating conditions over a short interval of time. wjarr.com This is determined by analyzing replicate samples of the same concentration on the same day with the same equipment and analyst.

Intermediate Precision (Inter-day precision): Expresses the variation within a laboratory, such as on different days, with different analysts, or on different equipment. wjarr.com

Precision is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV) of a series of measurements. amsbiopharma.com Lower RSD values indicate higher precision.

Table 3: Precision Data for this compound Quantification using HPLC

Precision Type Analyte Coefficient of Variation (CV) Source
Intra-day This compound ≤ 2.8% researchgate.netnih.gov

This table is interactive and can be sorted by clicking on the column headers.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. researchgate.net These parameters are crucial for determining trace amounts of this compound, for instance, in pharmacokinetic studies or when analyzing low-concentration formulations. The LOD and LOQ are often calculated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. wjarr.com One study using an HPLC method with electrochemical detection reported a limit of detection of 0.050 ng on the column for this compound. researchgate.net

Robustness

Robustness is the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters. researchgate.net It provides an indication of the method's reliability during normal usage. researchgate.net Robustness testing involves making small changes to method conditions, such as the pH of the mobile phase, column temperature, flow rate, or mobile phase composition, and observing the effect on the results. researchgate.net For example, in an HPLC method for this compound, robustness would be tested by slightly altering the percentage of acetonitrile in the mobile phase or changing the flow rate to see if the separation and quantification remain consistent. nih.gov This ensures that the method is transferable between different laboratories and instruments without significant deviations in performance.

Biotechnological and Synthetic Biology Approaches for Production

Synthetic Biology for Reconstitution of Biosynthetic Pathways

A major goal of synthetic biology is to reconstruct the complete biosynthetic pathway of a valuable natural product in a heterologous host, such as yeast or bacteria. biorxiv.org This approach allows for large-scale, industrial fermentation that is independent of plant cultivation and can be engineered for higher efficiency. nih.gov Until recently, this was not possible for hyperforin because key steps in its biosynthesis were unknown. biorxiv.orgbiorxiv.org

The biosynthesis of this compound is proposed to occur in three main stages: the creation of the polyketide precursor phloroisobutyrophenone (PIBP), the supply of prenyl group donors from the methylerythritol 4-phosphate (MEP) pathway, and the final prenylation and cyclization steps to form the this compound scaffold. biorxiv.orgresearchgate.netresearchgate.net The final steps were the most enigmatic. plantae.org

Groundbreaking research published in 2024 successfully elucidated the complete pathway. biorxiv.orgnih.gov Using single-cell RNA sequencing (scRNA-seq), scientists identified a specific cell type in H. perforatum leaves and flowers, which they named "Hyper cells," where this compound biosynthesis occurs. biorxiv.orgresearchgate.netplantae.org This targeted analysis allowed them to pinpoint the missing genes, which were likely masked in previous studies that used bulk tissue samples. plantae.org They identified and characterized four novel transmembrane prenyltransferases (HpPT1–4) that are responsible for the final prenylation and cyclization steps. biorxiv.orgresearchgate.netnih.gov The final enzyme, this compound synthase (HpPT4), catalyzes both an unusual prenylation and a rare tandem cyclization to create the complex bicyclic core of the molecule. biorxiv.orgbiorxiv.org

With all the necessary enzymes identified, researchers successfully reconstituted the entire this compound biosynthetic pathway in both yeast (Saccharomyces cerevisiae) and tobacco (Nicotiana benthamiana), demonstrating for the first time the heterologous production of this compound. biorxiv.orgresearchgate.netnih.gov This achievement opens the door for optimizing microbial cell factories for the industrial production of this compound and potentially creating novel analogues through pathway engineering. biorxiv.orgplantae.org

Genetic Engineering Strategies for Enhanced Accumulation

Genetic engineering of the H. perforatum plant itself or its in vitro cultures is another key strategy to enhance the accumulation of this compound. frontiersin.orgfrontiersin.org The primary goal of this metabolic pathway engineering is to increase the production of target compounds by overexpressing genes that encode enzymes for rate-limiting steps or by down-regulating competing pathways. frontiersin.orgfrontiersin.org

Despite its potential, metabolic engineering of H. perforatum is still in its early stages. frontiersin.org A major hurdle has been the lack of a complete understanding of the biosynthetic pathways for its key compounds, a gap that has only recently been closed for this compound. biorxiv.orgfrontiersin.org Another significant challenge is the plant's natural recalcitrance to genetic transformation, particularly via the commonly used Agrobacterium tumefaciens method, partly due to the plant's strong defense responses. frontiersin.orgfrontiersin.org

However, progress has been made in developing transformation methods. Agrobacterium rhizogenes-mediated transformation has been successfully used to induce "hairy root" cultures. frontiersin.orgcas.cz These cultures are genetically stable, exhibit fast growth in hormone-free media, and have been shown to regenerate into whole transgenic plants. frontiersin.orgcas.czresearchgate.net Biolistic bombardment, a non-biological method that physically shoots DNA-coated particles into plant cells, has also been shown to be a viable, albeit complex, transformation technique for H. perforatum. frontiersin.orgfrontiersin.org

With the recent identification of all genes in the this compound pathway, future genetic engineering efforts can now be more targeted. biorxiv.orgplantae.org Strategies will likely focus on the overexpression of key enzymes like isobutyrophenone (B147066) synthase (BUS) and the newly identified prenyltransferases (HpPT1-4) in selected high-yielding cell lines or hairy root cultures to boost metabolic flux towards this compound. frontiersin.orgnih.gov

Future Directions in Hyperforin Research

Elucidation of Undiscovered Molecular Targets

While several molecular targets of hyperforin have been identified, research is ongoing to uncover additional pathways and proteins through which it exerts its effects. Initial studies have pointed to its role as a reuptake inhibitor of various monoamines like serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576), as well as GABA and glutamate. wikipedia.orgnih.gov This broad-spectrum activity is thought to be mediated by an increase in intracellular sodium concentration. nih.gov

A significant breakthrough was the identification of the transient receptor potential canonical 6 (TRPC6) channel as a specific molecular target. nih.govresearchgate.net Activation of TRPC6 by this compound leads to sodium and calcium entry into cells, which is believed to be the underlying mechanism for the inhibition of neurotransmitter reuptake. nih.govresearchgate.net Beyond its role in neurotransmission, this compound has been shown to interact with other targets, including the pregnane (B1235032) X receptor, which is involved in the metabolism of various drugs. wikipedia.orgdrugbank.com It also exhibits inhibitory effects on 5-lipoxygenase (5-LO) and microsomal prostaglandin (B15479496) E2 synthase-1, contributing to its anti-inflammatory properties. nih.govnih.gov

Future research will likely focus on identifying other potential targets to better understand the full spectrum of this compound's pharmacological activities, including its anti-inflammatory, and anti-carcinogenic effects. nih.govfrontiersin.org Techniques such as affinity chromatography and proteomics are being employed to isolate and identify this compound-binding proteins, which could reveal novel therapeutic avenues. The use of machine learning algorithms to analyze large datasets from gene expression and protein-protein interaction networks is also a promising approach to predict and validate new molecular targets. researchgate.net

Development of Novel Analogues with Improved Pharmacological Profiles

The inherent instability of this compound in the presence of light and oxygen presents a significant challenge for its development as a therapeutic agent. wikipedia.org This has spurred efforts to synthesize and evaluate novel analogues with improved stability and pharmacological properties. The goal is to create derivatives that retain or enhance the desired therapeutic effects while minimizing undesirable interactions. nih.govfau.eu

Several natural and semi-synthetic analogues have been investigated, including adthis compound, aristoforin, this compound trimethoxybenzoate, and tetrahydrothis compound. wikipedia.org For instance, tetrahydrothis compound and octahydrothis compound have demonstrated potent anti-angiogenic activity. plos.org Another derivative, this compound 3,5-dinitrobenzoate (B1224709) (CHEMBL450456), has been synthesized to potentially alter its pharmacokinetic profile. ontosight.ai

The development of new derivatives is guided by an understanding of this compound's structure-activity relationships. Researchers are exploring modifications to the core phloroglucinol (B13840) structure to enhance stability and target specificity. researchgate.netanr.fr The aim is to produce compounds that are more potent and have fewer interactions with other drugs, a known issue with this compound due to its induction of cytochrome P450 enzymes. fau.eumedizinonline.com

Advanced Preclinical Modeling for Efficacy and Mechanism Confirmation

To better predict the clinical efficacy and further elucidate the mechanisms of action of this compound and its analogues, researchers are utilizing a range of advanced preclinical models. These models aim to simulate human physiological and pathological conditions more accurately than traditional in vitro and in vivo systems.

In vivo studies in animal models have been crucial in demonstrating this compound's anti-inflammatory and anti-cancer effects. For example, its efficacy has been shown in models of carrageenan-induced pleurisy and paw edema in rats and mice, respectively. nih.govfrontiersin.org Furthermore, studies in mice have indicated that this compound can reduce lung metastases. aacrjournals.org The use of genetically modified animal models, such as those with altered expression of specific target proteins like TRPC6, can provide deeper insights into the compound's mechanism of action. researchgate.net

More recently, three-dimensional (3D) cell culture systems, such as spheroids and organoids, are being employed to mimic the complex microenvironment of tissues and tumors. These models offer a more physiologically relevant setting to study the effects of this compound on cell growth, invasion, and angiogenesis. aacrjournals.org Additionally, primary human airway epithelial cells cultured at an air-liquid interface are being used as a preclinical model to investigate the antiviral activity of this compound against coronaviruses. frontiersin.orgfao.org These advanced models are instrumental in bridging the gap between basic research and clinical applications.

Integration of Omics Technologies for Comprehensive Understanding

The application of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, is revolutionizing this compound research. nih.gov These approaches provide a global view of the molecular changes induced by this compound, offering a more comprehensive understanding of its mechanisms of action and potential therapeutic applications. researchgate.netnih.govresearchgate.net

Transcriptomic and proteomic analyses can reveal the cellular pathways that are modulated by this compound. frontiersin.orgsci-hub.se For example, studies have used these techniques to investigate the effects of Hypericum perforatum extracts on brain-derived neurotrophic factor (BDNF) activity and to identify proteins and metabolites associated with its neuroprotective effects. sci-hub.seresearchgate.net Integrated metabolomics and proteomics have also been used to explore the therapeutic effects of Hypericum perforatum in kidney dysfunction. frontiersin.org

Metabolomics, the large-scale study of small molecules, is being used to identify the metabolic fingerprints associated with this compound treatment. mdpi.com This can help in understanding its impact on cellular metabolism and in identifying biomarkers of its activity. The integration of these different omics datasets can provide a systems-level understanding of how this compound functions, paving the way for personalized medicine approaches and the discovery of new therapeutic indications. nih.govfrontiersin.org

Q & A

Q. Q1. What standardized analytical methods are recommended for quantifying hyperforin in plant extracts and biological samples?

To ensure reproducibility, high-performance liquid chromatography (HPLC) with ultraviolet (UV) or fluorescence detection remains the gold standard for this compound quantification . For complex matrices (e.g., plasma), liquid chromatography-mass spectrometry (LC-MS) improves specificity by resolving co-eluting metabolites. Key parameters include:

  • Column : C18 reversed-phase (e.g., 5 μm, 250 × 4.6 mm).
  • Mobile phase : Gradient of acetonitrile/water with 0.1% formic acid.
  • Detection : UV at 272 nm or MS/MS in negative ion mode .
Method Sensitivity (LOD)Matrix ApplicabilityKey Reference
HPLC-UV0.5 μg/mLPlant extractsBiber et al., 2001
LC-MS/MS0.1 ng/mLPlasma, serumLi et al., 2023

Q. Q2. How should researchers design in vitro assays to evaluate this compound’s antidepressant mechanisms?

Focus on TRPC6 receptor activation and neurotransmitter reuptake inhibition:

  • TRPC6 assays : Use HEK293 cells transfected with human TRPC5. Measure intracellular Ca²⁺ flux via fluorescent dyes (e.g., Fura-2 AM) .
  • Serotonin reuptake : Employ synaptosomal preparations from rat brains. Pre-incubate with this compound (1–10 μM) and quantify ³H-serotonin uptake via scintillation counting .
  • Controls : Include paroxetine (SSRI) as a positive control and verify specificity with TRPC6 inhibitors (e.g., larixyl acetate) .

Advanced Research Questions

Q. Q3. What experimental strategies resolve contradictions between this compound’s in vitro potency and variable in vivo pharmacokinetic (PK) profiles?

Address bioavailability challenges through:

  • PK modeling : Use compartmental models to account for this compound’s lipophilicity (logP ~7.5) and plasma protein binding (>95%). Interspecies differences (e.g., rats vs. humans) require allometric scaling .
  • Formulation optimization : Nanoemulsions or cyclodextrin complexes improve aqueous solubility. Validate using Caco-2 cell monolayers for intestinal permeability .
  • Metabolite profiling : LC-HRMS identifies phase I/II metabolites (e.g., hydroxylation, glucuronidation) that may contribute to off-target effects .
Study Dose (mg/kg)Cₘₐₓ (nmol/L)Tₘₐₓ (h)Species
Biber et al., 20013006903Rat
Li et al., 2023501202.5Human

Q. Q. Q4. How can single-cell RNA-seq elucidate this compound biosynthesis in Hypericum perforatum?

  • Tissue sampling : Isolate glandular trichomes (“Hyper cells”) from fresh leaves. Validate this compound localization via LC-MS and MALDI imaging .
  • Library preparation : Use 10x Genomics for droplet-based sequencing. Prioritize transcripts encoding prenyltransferases (e.g., HpPT1-4) and polyketide synthases .
  • Pathway reconstitution : Heterologously express candidate genes in Nicotiana benthamiana or yeast. Quantify intermediates via isotopic labeling (¹³C-mevalonate) .

Q. Q5. What methodologies validate this compound’s structure-activity relationships (SAR) for novel PPAP derivatives?

  • Synthetic chemistry : Employ gold(I)-catalyzed carbocyclization to generate this compound analogs. Modify the acylphloroglucinol core and prenyl side chains .
  • In silico docking : Use Schrödinger Suite to model interactions with TRPC6 or PXR receptors. Correlate binding affinity (ΔG) with in vitro activity .
  • Functional assays : Test analogs in TRPC6-dependent Ca²⁺ flux and serotonin reuptake assays (see Q2). Prioritize compounds with >50% efficacy vs. This compound .

Q. Q6. How should researchers address ethical and reproducibility concerns in preclinical this compound studies?

  • NIH Guidelines : Adhere to ARRIVE 2.0 for animal studies. Report strain, sex, and this compound purity (e.g., ≥95% by HPLC) .
  • Data transparency : Deposit raw RNA-seq data in NCBI SRA (BioProject ID: PRJNAXXXXXX) and share chemical syntheses via Zenodo .
  • Conflict resolution : Use PRISMA frameworks to reconcile contradictory findings (e.g., this compound’s biphasic effects on CYP3A4) .

Q. Key Resources

  • Databases : SciFinder, PubMed, Web of Science (2001–2024) .
  • Tools : MEGA for phylogenetics, GraphPad Prism for PK/PD modeling .
  • Ethics : NIH Preclinical Checklist (http://www.nih.gov/reporting-guidelines ) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.